Ensartinib

Catalog No.
S549071
CAS No.
1370651-20-9
M.F
C26H27Cl2FN6O3
M. Wt
561.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ensartinib

CAS Number

1370651-20-9

Product Name

Ensartinib

IUPAC Name

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide

Molecular Formula

C26H27Cl2FN6O3

Molecular Weight

561.4 g/mol

InChI

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1

InChI Key

GLYMPHUVMRFTFV-QLFBSQMISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

X396; X-396; X 396; Ensartinib.

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N

The exact mass of the compound Ensartinib is 560.1506 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ensartinib mechanism of action ALK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Binding

Ensartinib functions as a potent ATP-competitive inhibitor that binds to the kinase domain of ALK, preventing the conformational changes required for activation.

  • Binding to the ALK Kinase Domain: Computational and crystallographic studies reveal that this compound binds to the ATP-binding pocket within the kinase domain [1]. Key interactions include:
    • Hydrophobic Interactions: The dichlorofluorophenyl group anchors the molecule in a hydrophobic pocket.
    • Hydrogen Bonding: Critical hydrogen bonds are formed with the kinase's "hinge region," stabilizing the inhibitor-receptor complex.
    • Solvent-Front Interaction: Its specific chemical structure allows it to adapt to and inhibit mutants at the solvent-front (e.g., G1202R), a common site of resistance to other ALK inhibitors [1] [2].
  • Inhibition of Downstream Signaling: By occupying the ATP-binding site, this compound prevents the phosphorylation and activation of ALK. This inhibition halts the transduction of signals through key oncogenic pathways, including MAPK, JAK-STAT, and PI3K-AKT, which are crucial for cancer cell proliferation, survival, and metastasis [1].

G ALK_Fusion ALK Fusion Gene Constitutive_Activation Constitutive ALK Kinase Activation ALK_Fusion->Constitutive_Activation Downstream_Signaling Activation of Downstream Pathways (MAPK, PI3K, JAK-STAT) Constitutive_Activation->Downstream_Signaling Cellular_Effects Uncontrolled Cell Proliferation & Survival Downstream_Signaling->Cellular_Effects This compound This compound Binding Inhibition Inhibition of ATP Binding & Phosphorylation This compound->Inhibition Blocked_Signaling Suppression of Downstream Signaling Inhibition->Blocked_Signaling Therapeutic_Effect Suppressed Tumor Growth & Induced Cell Death Blocked_Signaling->Therapeutic_Effect

This compound inhibits oncogenic ALK signaling cascades, suppressing tumor growth.

Quantitative Profiling and Mutation Coverage

A key strength of this compound is its potency against a broad spectrum of ALK resistance mutations that emerge under selective pressure from other TKIs.

Inhibitory Profile (IC₅₀) of this compound against ALK Mutations [2]

ALK Mutation/Variant Reported IC₅₀ (nM) Clinical Context of Resistance
Wild-Type ALK < 4.0 Baseline activity [2].
F1174 < 4.0 Resistance mutation to crizotinib [3] [2].
C1156Y < 4.0 Resistance mutation to crizotinib [3] [2].
L1196M (Gatekeeper) < 4.0 Common resistance mutation to 1st-gen TKIs [2] [4].
G1269A < 4.0 Resistance mutation to crizotinib [2] [4].
I1171 Active (specific IC₅₀ not listed) Highly resistant to alectinib [3].
G1202R (Solvent-Front) Active (specific IC₅₀ not listed) Common resistance to 2nd-gen TKIs; targeted by this compound [2].

Key Experimental Protocols for Profiling this compound

For researchers, understanding the experimental basis for the drug's profile is critical. The following methodologies are foundational.

1. Enzyme Inhibition Assays (IC₅₀ Determination)

  • Objective: To quantify the potency of this compound in inhibiting purified ALK kinase domain proteins (wild-type and mutant) [2].
  • Methodology:
    • Recombinant Protein: Use purified ALK kinase proteins in a cell-free system.
    • ATP-Kinase Reaction: Incubate the kinase with ATP and a specific substrate in the presence of a serially diluted this compound.
    • Detection: Measure phosphorylated substrate using time-resolved fluorescence resonance energy transfer (TR-FRET) or similar technology.
    • Data Analysis: Plot inhibition curves and calculate the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression models [2].

2. Cellular Proliferation Assays

  • Objective: To evaluate the antitumor efficacy of this compound in ALK-positive cancer cell lines.
  • Methodology:
    • Cell Culture: Maintain ALK-driven NSCLC cell lines (e.g., NCI-H3122 with EML4-ALK) and Ba/F3 engineered cells expressing specific ALK mutations.
    • Drug Treatment: Treat cells with a range of this compound concentrations for 72-96 hours.
    • Viability Readout: Assess cell viability using colorimetric (MTT, CellTiter-Glo) or fluorometric assays.
    • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) [3] [4].

Pharmacokinetics and Clinical Pharmacology

The pharmacological profile of this compound supports its once-daily dosing regimen and clinical efficacy.

Parameter Value / Characterization
Recommended Phase II Dose (RP2D) 225 mg, taken orally once daily [5] [4].
Absorption & Tₘₐₓ Moderately absorbed; median time to peak plasma concentration (Tₘₐₓ) is 3-4 hours [6] [4].
Half-life (T₁/₂) Mean steady-state half-life is ~30 hours, supporting once-daily dosing [6].
Food Effect No clinically significant effect; can be taken with or without food [6] [5].
Protein Binding High (91.6%) binding to human plasma proteins [6].
Metabolism Primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [7] [6].
Excretion Predominantly fecal (91%), with 38% as unchanged drug; renal excretion is minor (10%) [6].

Evidence of Clinical Efficacy in Diverse ALK-Driven Cancers

Clinical evidence supports the use of this compound not only in NSCLC but also in other ALK-driven malignancies, demonstrating its broad utility.

  • Overcoming Alectinib Resistance in NSCLC: A case report documented a patient whose disease progressed on alectinib due to an acquired ALK I1171N mutation. After switching to this compound, the patient's liver metastases reduced significantly within 20 days, and the treatment was well-tolerated [3].
  • Activity in Rare Tumors with ALK Fusions: this compound demonstrated notable efficacy in a patient with a metastatic inflammatory myofibroblastic tumor (IMT) of the urinary bladder harboring a TPM4-ALK fusion. The patient achieved a partial response that was maintained for over five months [8].
  • Addressing ALK-Independent Resistance: In a case of ALK-positive NSCLC that developed MET amplification as a bypass resistance mechanism after multiple ALK TKI lines, this compound (which also inhibits MET) achieved 23 months of progression-free survival [9].

Conclusion and Future Directions

This compound represents a significant advancement in the landscape of ALK inhibition. Its well-characterized binding mode, broad-spectrum activity against common and resistant ALK mutations, favorable CNS penetration, and manageable pharmacokinetic profile make it a powerful therapeutic and research tool.

Future work will likely focus on:

  • Further elucidating resistance mechanisms to this compound itself.
  • Exploring its efficacy in other ALK-rearranged cancers beyond NSCLC.
  • Developing rational combination therapies to prolong treatment responses and overcome bypass track resistance [10] [9].

References

what is Ensartinib used for in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ensartinib

This compound (brand name Ensacove) is an orally administered, aminopyridazine-based small molecule TKI that potently inhibits anaplastic lymphoma kinase (ALK) [1] [2]. The U.S. Food and Drug Administration (FDA) approved it on December 18, 2024, for adult patients with ALK-positive locally advanced or metastatic NSCLC who have not previously received an ALK-inhibitor [3] [4].

Its development addresses key limitations of first-generation ALK inhibitors, including poor central nervous system (CNS) penetration and acquired resistance mutations [5]. This compound is reported to be 10-fold more potent than crizotinib at inhibiting the growth of ALK-positive lung cancer cell lines [1] [2].

Mechanism of Action and Targets

This compound's primary mechanism is competitive inhibition of ATP-binding sites within the kinase domains of its target proteins.

  • Primary Target (ALK): Prevents phosphorylation and activation of ALK fusion proteins, halting downstream signaling through key pathways like JAK/STAT, PI3K/AKT, and RAS/RAF/MEK/ERK, leading to apoptosis and reduced tumor cell proliferation [1] [6].
  • Secondary Kinase Targets: Potently inhibits several other kinases including ROS1, MET (c-MET), EphA2, AXL, and TRK A, B, C [1] [6] [2]. This multi-kinase inhibition profile may contribute to broader antitumor activity and ability to overcome resistance.

The following diagram illustrates how this compound inhibits ALK and its downstream signaling pathways.

G ALK Signaling Pathway Inhibition by this compound ALK_Fusion ALK Fusion Protein Downstream Downstream Signaling (PI3K/AKT, JAK/STAT, RAS/RAF/MEK/ERK) ALK_Fusion->Downstream Phosphorylation ATP ATP ATP->ALK_Fusion Binds This compound This compound This compound->ALK_Fusion Competitive Inhibition Outcomes Cellular Outcomes: Proliferation & Survival Downstream->Outcomes Inhibition Inhibition of: Tumor Growth Outcomes->Inhibition

Clinical Efficacy Data from eXalt3 Trial

The phase 3 eXalt3 trial (NCT02767804) established this compound as a first-line treatment. The open-label, randomized, active-controlled multicenter study enrolled 290 patients with locally advanced or metastatic ALK-positive NSCLC who had not received prior ALK-targeted therapy [3] [7].

Table 1: Key Efficacy Outcomes from the eXalt3 Trial (BICR Assessment)

Efficacy Parameter This compound Arm Crizotinib Arm Hazard Ratio (HR) / p-value

| Median Progression-Free Survival (PFS) | 25.8 months (95% CI: 21.8, NE) | 12.7 months (95% CI: 9.2, 16.6) | HR: 0.56 (95% CI: 0.40, 0.79) p = 0.0007 [3] | | Overall Survival (OS) | No significant difference | No significant difference | HR: 0.88 (95% CI: 0.63, 1.23) p = 0.4570 [3] | | Confirmed Objective Response Rate (ORR) | 74% (95% CI: 66%-81%) [7] | 67% (95% CI: 58%-74%) [7] | Not provided | | Intracranial Response Rate (in patients with target brain metastases at baseline) | 63.6% [7] | 21.1% [7] | Not provided | | Cumulative Incidence of Brain Metastases at 12 Months | 4.2% [7] | 23.9% [7] | HR: 0.32 (95% CI: 0.16, 0.63) p = 0.001 [7] |

Abbreviations: BICR, Blinded Independent Central Review; CI, Confidence Interval; NE, Not Estimable.

Experimental Protocol Overview

For researchers, key methodological details from the foundational first-in-human phase I/II trial (NCT01625234) are summarized below [5].

  • Study Objectives: Primary objectives were to evaluate safety and determine the recommended phase II dose (RP2D). Secondary objectives included characterizing preliminary pharmacokinetics and antitumor activity [5].
  • Patient Population:
    • Dose Escalation: Patients with advanced solid tumors.
    • Dose Expansion: Patients with advanced, ALK-positive NSCLC confirmed by central FISH testing. Patients with prior ALK TKI treatment and asymptomatic brain metastases were eligible [5].
  • Study Design:
    • Used an accelerated titration design starting at 25 mg orally once daily, switching to a 3+3 design after a Grade ≥2 drug-related adverse event.
    • Dose Limiting Toxicity (DLT) evaluation period was the first 28-day cycle.
    • The RP2D was established at 225 mg once daily [5].
  • Efficacy Assessments:
    • Tumor imaging (CT/MRI) at baseline and every ~8 weeks thereafter.
    • Systemic and CNS disease assessed per RECIST v1.1 [5].
  • Pharmacokinetic Analysis: Plasma samples collected at multiple timepoints on days 1 and 22 of cycle 1 to determine plasma concentration-time profiles and parameters [5].

Safety and Tolerability Profile

This compound's safety profile is distinct from other agents in its class, with specific monitoring requirements.

Table 2: Summary of Safety and Management Guidelines

Category Details
Most Common Adverse Reactions (≥20%) Rash, musculoskeletal pain, constipation, pruritus, cough, nausea, edema, vomiting, fatigue, pyrexia [3] [4].
Common Grade 3-4 Laboratory Abnormalities (≥2%) Increased uric acid, decreased lymphocytes, increased ALT, decreased phosphate, increased GGT, increased magnesium, increased amylase, decreased sodium, increased glucose, decreased hemoglobin, increased bilirubin, decreased potassium, increased CPK [4].
Serious Warnings & Precautions Interstitial lung disease (ILD)/Pneumonitis, Hepatotoxicity, Severe dermatologic reactions, Bradycardia, Hyperglycemia, Visual disturbances, Increased creatine phosphokinase, Hyperuricemia, Embryo-fetal toxicity [1] [4].

| Hepatotoxicity Monitoring | Baseline: Liver tests (ALT, AST, Total Bilirubin). During Treatment: Every 2 weeks for the first cycle, then monthly, and as clinically indicated [8]. | | Recommended Dose | 225 mg orally once daily, with or without food, until disease progression or unacceptable toxicity [3]. |

Conclusion for Researchers

This compound represents a significant advancement in the first-line treatment landscape for ALK-positive NSCLC. Its high potency, robust systemic and intracranial efficacy, and distinct safety profile make it a valuable addition to the arsenal of ALK TKIs. Key differentiators include its 10-fold greater potency than crizotinib in preclinical models and proven efficacy against brain metastases.

Future research should focus on elucidating the full spectrum of resistance mechanisms to this compound and establishing optimal sequencing strategies with other second- and third-generation ALK inhibitors to maximize patient survival outcomes.

References

Ensartinib Pharmacokinetic Parameters at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative ADME (Absorption, Distribution, Metabolism, Excretion) data for ensartinib, compiled from clinical studies and the drug's label [1] [2].

Parameter Value / Finding Notes / Conditions
Absorption
Tmax (Time to Cmax) 3 - 4 hours Median value; range is 2-8 hours [2].
Cmax (Peak Concentration) 185 ng/mL (mean) Following a single 200 mg oral dose [1].
AUC (Area Under Curve) 3827 h•ng/mL (mean) AUC0-∞ for a single 200 mg dose [1].
Food Effect No clinically significant impact Can be taken with or without food [2].
Distribution
Apparent Volume of Distribution (Vd) 1720 L Suggests extensive tissue distribution [2].
Plasma Protein Binding 91.6% Highly bound to plasma proteins [2].
Metabolism Primarily hepatic
Primary Metabolizing Enzyme CYP3A4 Major pathway; caution with CYP3A4 inhibitors/inducers [2] [3].
Major Circulating Metabolite M465 Accounts for 27.45% of plasma total radioactivity (AUC0-24h) [1].
Excretion
Feces 91.00% of dose 38.12% as unchanged drug [1] [2].
Urine 10.21% of dose 4.39% as unchanged drug [1] [2].
Half-life (t₁/₂)
This compound (Single Dose) 18.3 hours (mean) [1]
This compound (Steady State) 30 ± 20 hours (mean) [2]
Total Radioactivity 27.2 hours (mean) Reflects parent drug and metabolites [1].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies from key experiments.

Mass Balance, Metabolism, and Excretion Study [1]

This clinical trial provided the core data on the absorption, metabolism, and excretion pathways of this compound.

  • Objective: To investigate the mass balance, pharmacokinetics, and metabolic disposition of this compound.
  • Study Design: An open-label, single-dose study.
  • Subjects: 6 healthy male volunteers.
  • Dosage: A single oral dose of 200 mg this compound containing 100 μCi of radiolabeled [¹⁴C]this compound as an oral suspension, administered after an overnight fast.
  • Sample Collection: Serial blood samples were collected up to 336 hours post-dose. Urine and feces were collected at intervals up to 504 hours post-dose.
  • Analytical Methods:
    • Liquid Scintillation Counting (LSC): Used to measure total radioactivity concentrations in blood, plasma, urine, and feces.
    • Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS): Used to determine the plasma concentrations of unchanged this compound.
    • Metabolite Profiling: Radioactivity profiling and characterization of metabolites in plasma, urine, and feces were performed using high-performance liquid chromatography (HPLC) coupled with radiodetection and MS/MS.
Determination of Protein Binding and Distribution [2]
  • Method: The plasma protein binding of this compound was determined using equilibrium dialysis or ultracentrifugation methods.
  • Conditions: The binding was measured using human plasma samples spiked with this compound at a relevant concentration.
  • Analysis: The concentration of this compound in the buffer (free) and plasma (bound) chambers was quantified using a validated LC-MS/MS method after dialysis. The fraction bound was calculated from these measurements.

This compound's Journey in the Body: The ADME Pathway

The following diagram illustrates the sequential process of Absorption, Distribution, Metabolism, and Excretion (ADME) for this compound, based on the data from the studies.

G A Absorption (Oral) D Distribution A->D A_details Key ParametersTmax: 3-4 h | Cmax: 185 ng/mLNo significant food effect M Metabolism D->M D_details Key ParametersVd: 1720 L | Protein Binding: 91.6% E Excretion M->E M_details Key ParametersPrimary Enzyme: CYP3A4Major Metabolite: M465 E_details Key ParametersFeces: 91.0% (38.1% unchanged)Urine: 10.2% (4.4% unchanged)

This compound's ADME pathway from absorption to excretion.

Mechanism of Action and Clinical Context

  • Primary Target: this compound is a potent and highly selective tyrosine kinase inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor. It is also an inhibitor of EphA2, MET, and ROS1 kinases [2].
  • Clinical Indication: It is approved for the treatment of adult patients with ALK-positive locally advanced or metastatic Non-Small Cell Lung Cancer (NSCLC) [4] [2] [5].
  • Efficacy Note: A recent 2025 systematic review of clinical trials confirmed its favorable efficacy, with median Progression-Free Survival (PFS) reaching up to 26.2 months in treatment-naïve patients [4].

References

Ensartinib clinical trial results phase 3

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Summary

The following tables summarize the key efficacy and safety results from the ELEVATE trial at a median follow-up of 24 months.

Table 1: Key Efficacy Results [1] [2] [3]

Population Ensartinib 24-Month DFS Placebo 24-Month DFS Hazard Ratio (HR) P-value
Stage II-IIIB (Primary Endpoint) 86.4% 53.5% 0.20 (95% CI: 0.11-0.38) < 0.0001
Intent-to-Treat (ITT; Stage IB-IIIB) 87.3% 57.2% 0.20 (95% CI: 0.10-0.37) < 0.0001

Table 2: Key Safety Results [1] [2]

Parameter This compound Arm Placebo Arm
Grade 3 or Higher Adverse Events (AEs) 35.8% 18.2%
Serious Adverse Events 18.2% 10.2%
Most Common AEs with this compound Rash, increased ALT/AST, constipation, increased LDH -

Detailed Experimental Methodology

For researchers, here are the specific protocols and key design elements of the ELEVATE trial.

  • Study Design: The ELEVATE trial (NCT05341583) was a double-blind, randomized, placebo-controlled Phase III study [1] [2].
  • Patient Population: It enrolled 274 patients with completely resected, histologically confirmed stage IB, II, IIIA, or IIIB (AJCC 8th edition) NSCLC that was centrally confirmed as ALK-positive [2] [3].
  • Intervention & Control: Patients were randomized to receive either 225 mg of this compound or a matching placebo once daily [2]. A preplanned treatment duration was 2 years [2].
  • Unique Design Feature: Unlike some other adjuvant trials, ELEVATE permitted patients who had received prior adjuvant chemotherapy, allowing investigators to assess the activity of this compound following chemotherapy [1] [3].
  • Primary Endpoint: The primary endpoint was Investigator-assessed Disease-Free Survival (DFS) in the population of patients with stage II-IIIB disease [2].
  • Assessment Schedule: Tumor assessments were conducted via CT scans at baseline, every 12 weeks for the first 2 years, and every 24 weeks thereafter until disease recurrence [2].

Mechanism of Action and Scientific Context

This compound's efficacy is rooted in its targeted mechanism of action. The diagram below illustrates how it inhibits the oncogenic ALK signaling pathway.

alk_signaling alk Aberrant ALK Fusion Protein signaling Uncontrolled Proliferation & Survival Signals alk->signaling pi3k PI3K/AKT Pathway signaling->pi3k ras RAS/RAF/MEK/ERK Pathway signaling->ras This compound This compound inhibition Inhibits ATP-binding Blocks Phosphorylation This compound->inhibition Binds ALK inhibition->alk Inhibits apoptosis Reduced Tumor Growth Increased Apoptosis inhibition->apoptosis

This compound Inhibits ALK Oncogenic Signaling

  • Potent ALK Inhibition: this compound is a novel, aminopyridazine-based, small-molecule tyrosine kinase inhibitor (TKI) that potently targets ALK [4]. It binds competitively to the ATP-binding site of the ALK tyrosine kinase domain, preventing its phosphorylation and activation [5].
  • Broader Kinase Profile: Besides ALK, this compound also demonstrates activity against other kinases, including ROS1, MET, and ABL1, which may contribute to its efficacy in overcoming some ALK-independent resistance pathways [6] [5].
  • Preclinical Rationale: this compound was designed to be more potent than earlier inhibitors and to be effective against multiple ALK resistance mutations, including L1196M and C1156Y, which can arise after crizotinib treatment [4].
  • Activity Against MET: A case report suggests this compound may have clinical utility in tumors that develop MET amplification as a mechanism of resistance to prior ALK TKIs, supported by its low IC50 value for MET [6].

Interpretation and Clinical Implications

  • A New Adjuvant Option: The ELEVATE trial results position this compound as a potential new treatment option for patients with resected, early-stage ALK-positive NSCLC [2].
  • Comparison with Standard of Care: The 86.4% 24-month DFS rate with this compound is comparable to the 93.8% 24-month DFS reported for alectinib in the Phase III ALINA trial, which established the current standard of care [1]. A key difference is that ALINA compared alectinib directly to chemotherapy, while ELEVATE tested this compound against placebo and allowed prior chemotherapy [1] [3].
  • Role of Chemotherapy: The similar efficacy outcomes between the two trials, despite the different designs, raise questions about the role of adjuvant chemotherapy when potent, next-generation TKIs are available [1] [3].
  • Safety Considerations: The safety profile of this compound was manageable and consistent with previous reports, though it was associated with a higher incidence of grade 3+ adverse events compared to placebo [1] [2]. Rash and elevated liver enzymes were notable class-effects, requiring monitoring [7] [4].

References

Ensartinib efficacy ALK-positive non-small cell lung cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Data

The tables below summarize key efficacy and safety outcomes from clinical trials, illustrating why ensartinib is a potent treatment option.

Table 1: Efficacy Outcomes of this compound in ALK-Positive NSCLC

Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Intracranial Response Rate
ALK TKI-naïve 80% - 81% [1] [2] 25.8 - 26.2 months [1] [2] [3] Up to 70% [1]
Prior Crizotinib only 69% [2] 9.0 - 9.2 months [2] 64% [2]

Table 2: Common Adverse Reactions (≥20%) and Management

Adverse Reaction Frequency & Severity Management Notes
Rash Most common; primarily Grade 1-2, but can be severe [2] [3] Dose reduction or interruption may be required [2].
Nausea / Vomiting Common (e.g., Nausea 36%, Vomiting 26%) [2] Often Grade 1-2; can be managed [1] [2].
Pruritus 28% of patients; some Grade 3-4 events [2] Associated with rash; managed with supportive care [2].
Edema Reported; a case of Grade 4 edema was noted [4] May require treatment interruption and symptomatic management (e.g., diuresis) [4].

The recommended dose is 225 mg taken orally once daily, with or without food [3]. The phase I/II trial established this as the Recommended Phase II Dose (RP2D), as higher doses (250 mg) increased the frequency of rash without improving efficacy [2].

Mechanism of Action and Resistance

This compound's high efficacy stems from its unique biochemical profile and ability to target the central nervous system.

  • Potent ALK Inhibition: this compound is a novel, aminopyridazine-based small molecule that potently inhibits ALK. Preclinical studies show it is 10-fold more potent than crizotinib at inhibiting the growth of ALK-positive lung cancer cell lines [2] [5]. It also effectively inhibits a broad spectrum of ALK resistance mutations, including L1196M and C1156Y [2].
  • Activity Against Other Targets: Beyond ALK, this compound is a multi-target inhibitor with reported activity against MET, ROS1, AXL, and TRK kinases [5]. Its IC50 value for MET inhibition is 0.74 nM, making it a potential option for tackling MET-amplified resistance [6] [5].
  • Overcoming CNS Metastases: A major limitation of earlier ALK TKIs is poor CNS penetration. This compound demonstrates significant intracranial activity, with trials showing high response rates in patients with brain metastases, addressing a key site of disease progression [1] [2].

The following diagram illustrates the mechanism of ALK inhibition and the downstream signaling pathways affected.

G ALK_Fusion EML4-ALK Fusion Gene Oncogenic_Signaling Oncogenic Signaling (MAPK, PI3K/AKT, JAK/STAT) ALK_Fusion->Oncogenic_Signaling  Constitutive  Activation Cell_Proliferation Uncontrolled Cell Proliferation & Tumor Survival Oncogenic_Signaling->Cell_Proliferation This compound This compound (ALK TKI) This compound->ALK_Fusion  Binds and Inhibits Inhibited_Signaling Inhibited Downstream Signaling This compound->Inhibited_Signaling Apoptosis Induced Apoptosis & Tumor Shrinkage Inhibited_Signaling->Apoptosis

Diagram 1: this compound inhibits the constitutively active EML4-ALK fusion protein, blocking downstream oncogenic signaling pathways and leading to tumor cell death.

Key Clinical Trial Protocols

For researchers designing clinical studies, here are the methodologies from pivotal this compound trials.

eXalt3 (Phase III) Trial Design [3]

  • Objective: Compare this compound versus crizotinib in ALK TKI-naïve patients.
  • Population: 290 adults with locally advanced or metastatic ALK-positive NSCLC.
  • Design: Open-label, randomized (1:1), active-controlled, multicenter.
  • Interventions:
    • Experimental Arm: this compound 225 mg orally, once daily.
    • Control Arm: Crizotinib 250 mg orally, twice daily.
  • Primary Endpoint: Progression-free survival (PFS) assessed by Blinded Independent Central Review (BICR) per RECIST v1.1.
  • Key Secondary Endpoint: Overall Survival (OS).

First-in-Human Phase I/II Trial Design [2]

  • Primary Objectives: Evaluate safety, determine maximum tolerated dose (MTD) and Recommended Phase II Dose (RP2D).
  • Population: Patients with advanced solid tumors (dose escalation) and ALK-positive NSCLC (dose expansion).
  • Dosing: Administered orally once daily in 28-day cycles.
  • Dose Escalation: Used an accelerated titration scheme starting at 25 mg, switching to a 3+3 design upon a Grade ≥2 drug-related event.
  • Dose Expansion: Enrolled 60 patients at 225 mg once daily into specific cohorts (TKI-naïve, crizotinib-resistant, etc.).
  • Efficacy Assessment: Tumor imaging (CT/MRI) at baseline and every 8 weeks, with response evaluated per RECIST v1.1.

Insights on Resistance and Novel Applications

Understanding resistance mechanisms is crucial for guiding treatment sequences and developing new strategies.

  • Bypass Resistance Mechanisms: While on-target ALK mutations can be addressed with next-generation TKIs, off-target resistance remains a challenge. Activation of bypass signaling pathways, such as MET amplification, is a recognized mechanism of ALK-independent resistance [6]. A case report demonstrated that a patient who developed MET amplification after multiple ALK TKI lines achieved 23 months of PFS with subsequent this compound treatment, leveraging its anti-MET activity [6].
  • Emerging Use in Neoadjuvant Setting: Preliminary evidence suggests a role for this compound in pre-surgical (neoadjuvant) treatment. A case report described a stage IIIA patient with an EML4-ALK fusion who, after 3 months of neoadjuvant this compound, achieved significant tumor shrinkage (50%) and underwent successful resection, indicating its potential to downstage tumors and enable surgery [7] [4].

Conclusion

This compound represents a significant advancement in the treatment of ALK-positive NSCLC. It is established as a superior first-line therapy compared to crizotinib, with robust systemic and intracranial efficacy and a manageable safety profile. Its multi-target inhibitory activity also offers a potential therapeutic strategy for tackling specific resistance mechanisms like MET amplification.

References

Analytical Methods for Ensartinib Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two recently published, validated methods for quantifying Ensartinib in different biological matrices.

Parameter Method A: Human Plasma Analysis [1] Method B: Human Liver Microsomes (HLMs) [2]
Application Focus Pharmacokinetic studies in human plasma In vitro metabolic stability studies
Instrument Platform HPLC-MS/MS UPLC-MS/MS
Chromatography Column Phenomenex Luna Phenyl-Hexyl (50 x 2.0 mm, 5 µm) [1] ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) [2] [3]
Mobile Phase Not fully detailed (Gradient elution) Isocratic system (specific components not fully detailed in abstract) [2]
Linear Range 0.5 - 500 ng/mL [1] 1 - 3000 ng/mL [2]
LLOQ (Lower Limit of Quantification) 0.5 ng/mL [1] 1.0 ng/mL [2]
Internal Standard (IS) X-396-d4 (deuterated this compound) [1] Encorafenib (ECB) [2]
MS Detection (MRM) m/z 561.3 → 257.1 (this compound) [1] Specific transitions not detailed in abstract
Precision (RSD%) Intra- & inter-run < 15% [1] Intra-day: -5.22% to 10.67% [2]
Accuracy (RE%) Between ±15% [1] Inter-day: -5.22% to 9.67% [2]

Detailed Protocol: Quantification in Human Plasma

This protocol is adapted from the method developed for a clinical pharmacokinetic study in Chinese patients with advanced ALK-positive non-small cell lung cancer [1]. The following workflow diagrams outline the key procedures.

G A Plasma Sample (50 µL) B Add Internal Standard (X-396-d4) A->B C Liquid-Liquid Extraction B->C D Centrifuge & Collect Supernatant C->D E HPLC-MS/MS Analysis D->E F Chromatographic Separation (Phenyl-Hexyl Column) E->F G MS Detection (MRM) m/z 561.3 → 257.1 F->G

Sample Preparation: Liquid-Liquid Extraction [1]
  • Aliquot: Pipette 50 µL of human plasma into a clean tube.
  • Add IS: Add a known volume of the internal standard working solution (X-396-d4).
  • Extract: Add an organic solvent (exact type not specified in abstract) for liquid-liquid extraction.
  • Vortex and Centrifuge: Mix the samples thoroughly on a vortex mixer and then centrifuge to separate the phases.
  • Collect: Transfer the organic (upper) layer containing the extracted analyte to a fresh vial for analysis.
Instrumental Analysis: HPLC-MS/MS [1]
  • Chromatography:
    • Column: Use a Phenomenex Luna Phenyl-Hexyl column (50 mm x 2.0 mm, 5 µm particle size).
    • Mobile Phase & Gradient: Employ a binary gradient elution. The specific composition of mobile phases A and B was not detailed in the abstract, but typical systems use aqueous and organic phases (e.g., water and acetonitrile, both modified with 0.1% formic acid).
  • Mass Spectrometry:
    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
    • Transitions: Monitor the precursor-to-product ion transition of *m/z* 561.3 → 257.1 for this compound and *m/z* 565.2 → 261.2 for the internal standard, X-396-d4.

Method Validation Essentials

Any bioanalytical method must be validated to ensure reliability. The following diagram and table summarize the key parameters and typical acceptance criteria based on regulatory guidelines [4].

G A Method Validation B Accuracy & Precision (RE% & RSD% ≤ ±15%) A->B C Linearity & Range (R² > 0.99) A->C D Specificity (No interference) A->D E Stability (Bench-top, freeze-thaw, long-term) A->E F Matrix Effect (Consistent recovery across lots) A->F G Limit of Quantification (LLOQ Signal/Noise ≥ 5:1) A->G

Validation Parameter Description & Purpose Typical Acceptance Criteria [1] [4]
Accuracy Closeness of measured value to true value. Relative Error (RE%) within ±15% (±20% at LLOQ).
Precision Degree of scatter in repeated measurements. Relative Standard Deviation (RSD%) ≤ 15% (≤20% at LLOQ).
Linearity Ability to produce results proportional to concentration. Correlation coefficient (R²) > 0.99.
Specificity Ability to measure analyte without interference. No significant interference from blank matrix.
Stability Analyte integrity under storage/processing conditions. Concentration change within ±15%.
Matrix Effect Impact of sample matrix on ionization efficiency. Consistent recovery and precision across different plasma lots.

Application Notes & Troubleshooting

  • Internal Standard Choice: Using a stable isotope-labeled internal standard (SIL-IS) like X-396-d4 is ideal. It corrects for variability in sample preparation and ionization suppression/enhancement in the mass spectrometer, leading to more accurate and precise results [1].
  • Clinical TDM Utility: this compound exhibits significant inter-patient pharmacokinetic variability. This validated assay can be used for Therapeutic Drug Monitoring (TDM) to guide dosing, especially in cases of suspected drug-drug interactions, adverse events, or unusual patient response [5].
  • Multi-Analyte Methods: For labs monitoring several targeted therapies, consider developing or adopting a multi-analyte panel. One validated method simultaneously quantifies this compound and eight other novel anticancer drugs (e.g., Adagrasib, Lorlatinib), which greatly enhances laboratory efficiency [5].

References

Ensartinib Plasma Concentration Measurement by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a validated method for the simultaneous quantification of nine targeted anticancer therapies, including ensartinib, in human plasma [1].

Analytical Method Summary

The core of the protocol involves protein precipitation for sample clean-up followed by analysis with LC-MS/MS. The table below summarizes the key validated parameters for this compound [1].

Parameter Specification for this compound
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linear Range 50 - 50,000 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL
Chromatographic Column C18 reversed-phase (e.g., Accucore Phenyl Hexyl, 100 x 2.1 mm, 2.6 µm)

| Mobile Phase | A: 2 mM Ammonium formate in water (+0.1% Formic acid) B: 2 mM Ammonium formate in Methanol:Water (95:5, v/v) (+0.1% Formic acid) | | Internal Standard (IS) | Stable Isotopically Labelled (SIL) internal standards | | Sample Preparation | Protein precipitation with Acetonitrile | | Key Clinical Application | Therapeutic Drug Monitoring (TDM) to guide personalized dosing |

Detailed Experimental Protocol

1. Reagents and Solutions

  • This compound Standard: Use a certified reference standard.
  • Internal Standard: Use a stable isotopically labelled internal standard for this compound, if available.
  • Mobile Phases: Prepare as specified in the summary table. Use UPLC/MS-grade solvents and reagents.
  • Blank Human Plasma: Use for preparing calibration standards and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice or in a refrigerator.
  • Pipette 50 µL of the plasma sample (calibrator, QC, or patient sample) into a microcentrifuge tube.
  • Add a fixed volume (e.g., 50 µL) of the internal standard working solution in acetonitrile.
  • Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.
  • Centrifuge the samples at a high speed (e.g., 10,000 - 15,000 × g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the clear supernatant to a new LC vial or 96-well plate for injection into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Ultra-High Performance Liquid Chromatography (UPLC) system.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) in positive mode.
  • Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor ion > product ion transitions must be optimized for this compound and its internal standard on the instrument.

The following diagram illustrates the complete sample analysis workflow:

G cluster_workflow This compound LC-MS/MS Analysis Workflow start Start prep Sample Preparation (Protein Precipitation) start->prep lc Liquid Chromatography (Reversed-Phase C18 Column) prep->lc ms Mass Spectrometry (ESI+ MRM Detection) lc->ms data Data Analysis (Quantification vs. Calibration Curve) ms->data end Result data->end

Method Validation and Clinical Relevance

This protocol has undergone extensive validation, confirming its reliability for clinical use [1]. Key validation parameters and their clinical implications are summarized below.

Validation Parameter Outcome & Clinical Significance
Precision & Accuracy Intra- and inter-day precision and accuracy were within acceptable limits (±15%), ensuring reproducible and reliable results over time.
Stability This compound was stable in plasma under various storage and handling conditions (e.g., benchtop, autosampler), which is critical for routine clinical practice.
Specificity & Selectivity The method effectively distinguishes this compound from other analytes and endogenous plasma components, avoiding false positives.
Clinical Need for TDM This compound shows significant interpatient variability in pharmacokinetic exposure and has known exposure-response relationships, making TDM a valuable tool for optimizing efficacy and minimizing toxicity [1].
Key Considerations for Researchers
  • Drug-Drug Interactions (DDIs): this compound is a potent inhibitor of several cytochrome P450 enzymes (CYP3A4, CYP2C9) and drug transporters (ABCB1, ABCG2) [2]. This profile indicates a high potential for perpetrating pharmacokinetic DDIs. Co-administration with substrates of these enzymes/transporters requires close monitoring, and TDM can be crucial in such scenarios.
  • Metabolic Stability: In vitro studies using Human Liver Microsomes (HLMs) show this compound has a half-life (t~1/2~) of approximately 19.3 minutes and an intrinsic clearance (Cl~int~) of 42.03 mL min⁻¹ kg⁻¹, which classifies it as a compound with moderate metabolic lability [3].

The following diagram outlines the clinical decision-making process for applying this analytical method:

G cluster_process Clinical TDM Decision Pathway patient Patient on this compound trigger TDM Trigger? (e.g., Suspected Toxicity, Lack of Efficacy, DDIs) patient->trigger assay Perform LC-MS/MS Plasma Assay trigger->assay Yes maintain Maintain Dose trigger->maintain No decision Level within therapeutic range? assay->decision decision->maintain Yes adjust Consider Dose Adjustment decision->adjust No

Summary

This application note provides a detailed and validated LC-MS/MS protocol for quantifying this compound in human plasma. The method is robust, sensitive, and specifically developed to support Therapeutic Drug Monitoring, which is essential for personalizing treatment with this compound and improving patient outcomes in ALK-positive NSCLC.

References

liquid extraction method for Ensartinib from human plasma

Author: Smolecule Technical Support Team. Date: February 2026

Summary of the HPLC-MS/MS Method for Ensartinib

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [1]
Extraction Method Liquid Extraction [1]
Internal Standard X-396-d4 (deuterated this compound) [1]
Chromatographic Column Phenomenex Luna phenyl-hexyl (50 × 2.0 mm, 5 μm) [1]
Linear Range 0.5 - 500 ng/mL [1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL [1]

| Ion Transitions (MRM) | this compound: m/z 561.3 → 257.1 Internal Standard: m/z 565.2 → 261.2 [1] | | Precision (RSD%) | Intra- and inter-run precision < 15% [1] | | Accuracy (RE%) | Within ±15% [1] |

Below is a workflow diagram illustrating the complete procedure from sample collection to analysis.

SampleCollection Plasma Sample Collection SamplePrep Sample Preparation Add Internal Standard (X-396-d4) SampleCollection->SamplePrep LLE Liquid-Liquid Extraction SamplePrep->LLE Injection HPLC-MS/MS Analysis LLE->Injection DataAnalysis Data Acquisition & Quantification Injection->DataAnalysis End End DataAnalysis->End Start Start Start->SampleCollection

Figure 1. Workflow for this compound Plasma Analysis

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard: For preparing calibration and quality control (QC) samples [1].
  • Internal standard: X-396-d4 [1].
  • Extraction solvents: Appropriate organic solvents for liquid-liquid extraction. The specific solvents used in the validated method were not detailed in the search results, but methyl tert-butyl ether and dichloromethane are commonly used in such procedures.
  • HPLC-MS/MS grade solvents: For mobile phase preparation (e.g., methanol, acetonitrile, water).
  • Human plasma: For preparing calibration standards and QC samples.
Sample Preparation and Extraction Procedure
  • Aliquot Plasma Samples: Pipette a precise volume (e.g., 100 μL) of human plasma, calibration standards, QC samples, and unknown clinical samples into labeled tubes [1].
  • Add Internal Standard: Add a known concentration of the internal standard (X-396-d4) solution to each tube. The internal standard corrects for variability during sample processing and analysis [1].
  • Liquid-Liquid Extraction (LLE):
    • Add a volume of organic extraction solvent to the plasma sample. Vortex mix thoroughly for a specified time to ensure complete extraction of the analyte from the plasma matrix.
    • Centrifuge the samples to separate the organic and aqueous layers.
    • Transfer the organic (upper) layer containing the extracted this compound and internal standard to a new tube.
  • Sample Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dried residue with a suitable injection solvent compatible with the HPLC mobile phase [1].
Instrumental Analysis
  • HPLC Conditions:
    • Column: Phenomenex Luna phenyl-hexyl (50 mm × 2.0 mm, 5 μm) [1].
    • Mobile Phase: A specific gradient or isocratic elution method. The search results do not specify the exact mobile phase composition, but typically it consists of a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., methanol or acetonitrile).
    • Flow Rate & Column Temperature: Optimized for separation. The specific values were not provided [1].
    • Injection Volume: A precise volume is automatically injected [1].
  • MS/MS Detection:
    • Ion Source: Electrospray Ionization (ESI) in positive ion mode [1].
    • Detection Mode: Multiple Reaction Monitoring (MRM) [1].
    • Ion Transitions: Monitor the specific precursor-to-product ion transitions for this compound (m/z 561.3 → 257.1) and the internal standard (m/z 565.2 → 261.2) [1].
    • Source Parameters: Optimize parameters like source temperature, desolvation gas flow, and collision energy for maximum sensitivity.
Method Validation Summary

The developed method was rigorously validated according to scientific guidelines, with key outcomes summarized below [1].

Validation Parameter Results & Findings
Selectivity No significant interference from endogenous plasma components at the retention times of this compound and the internal standard [1].
Linearity & LLOQ Linear range of 0.5–500 ng/mL with a correlation coefficient (r) typically >0.99. The LLOQ was 0.5 ng/mL with precision and accuracy within acceptable limits [1].
Precision & Accuracy Intra- and inter-run precision (RSD%) were <15%. Accuracy (Relative Error %) was within ±15% at all concentration levels [1].
Recovery & Matrix Effect Consistent and high recovery of this compound. The matrix effect was minimal and did not compromise the assay reliability [1].
Stability This compound was stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term frozen storage [1].

Application Notes for Researchers

  • Clinical Relevance: This validated method has been successfully applied to a phase I clinical pharmacokinetic study of this compound in Chinese patients with advanced ALK-positive non-small cell lung cancer (NSCLC), demonstrating its utility in a real-world setting [1].
  • Pharmacokinetic Context: The assay's sensitivity (LLOQ of 0.5 ng/mL) is suitable for tracking this compound concentrations in patients. A clinical study reported a mean maximum plasma concentration (C~max~) of 185 ng/mL and a half-life of 18.3 hours after a single 200 mg oral dose [2]. The method's linear range comfortably covers these levels.
  • Troubleshooting Tip: While the core method is robust, ensuring consistency in the sample preparation step is critical. Any deviation in the liquid extraction procedure (e.g., vortexing time, solvent volumes) can impact recovery and, consequently, the accuracy and precision of the results.

References

Ensartinib Bioanalytical Method Validation Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from two validated LC-MS/MS methods for quantifying ensartinib in biological matrices [1] [2] [3].

Parameter Method 1: UPLC-MS/MS (HLMs) Method 2: HPLC-MS/MS (Human Plasma) Method 3: LC-MS/MS (Human Plasma)
Analytical Technique UPLC-MS/MS HPLC-MS/MS LC-MS/MS
Matrix Human Liver Microsomes (HLMs) Human Plasma Human Plasma
Linear Range 1 - 3000 ng/mL 0.5 - 500 ng/mL 50 - 50,000 ng/mL
Chromatography Column Eclipse Plus C18 Phenomenex Luna phenyl-hexyl (50 x 2.0 mm, 5 µm) Not Specified
Mobile Phase Isocratic system (specific components not detailed) Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) Not Specified

| Ion Transitions (m/z) Analyte / Internal Standard (IS) | 561.3 → 257.1 / IS: Encorafenib | 561.3 → 257.1 / IS: X-396-d4 (565.2 → 261.2) | Not Specified | | Intra-Day Precision (RSD%) | -5.22% to 9.67% | < 15% | Validated per guidelines | | Inter-Day Precision (RSD%) | -5.22% to 10.67% | < 15% | Validated per guidelines | | Application Context | In vitro metabolic stability | Pharmacokinetic study in patients | Therapeutic Drug Monitoring (TDM) |

Detailed Experimental Protocols

Here are detailed protocols for the plasma sample analysis methods, which are directly applicable to clinical studies.

Protocol A: HPLC-MS/MS for Pharmacokinetic Studies in Human Plasma [2]

This method was successfully applied to a clinical study in Chinese patients with advanced ALK-positive non-small cell lung cancer (NSCLC).

  • Sample Preparation (Plasma Extraction)

    • Use 100 µL of human plasma.
    • Precipitate proteins using 300 µL of acetonitrile containing the internal standard (X-396-d4).
    • Vortex mix thoroughly for approximately 1 minute.
    • Centrifuge the samples at 14,000 rpm for 10 minutes.
    • Transfer the clear supernatant for injection into the HPLC-MS/MS system.
  • Chromatographic Conditions

    • Column: Phenomenex Luna phenyl-hexyl (50 mm x 2.0 mm, 5 µm particle size).
    • Mobile Phase: A gradient elution with:
      • Mobile Phase A: 0.1% Formic Acid in Water.
      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.
  • Mass Spectrometric Detection

    • Ion Source: Electrospray Ionization (ESI), operating in positive ion mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions:
      • This compound: m/z 561.3 → 257.1
      • Internal Standard (X-396-d4): m/z 565.2 → 261.2
Protocol B: LC-MS/MS for Therapeutic Drug Monitoring (TDM) [3]

This method is part of a multiplexed assay designed for the simultaneous quantification of nine targeted anticancer therapies, making it efficient for routine TDM.

  • Sample Preparation

    • Use 50 µL of human plasma.
    • Precipitate proteins using 150 µL of acetonitrile containing a mixture of stable isotope-labeled internal standards.
    • After vortexing and centrifugation, dilute the supernatant with a water-based solution before injection.
  • Key Method Specifications

    • Linear Range: 50 - 50,000 ng/mL for this compound.
    • The method was fully validated according to international guidelines and is considered suitable for clinical application to guide personalized dosing.

Method Validation Principles

Bioanalytical method validation ensures that the analytical procedure is reliable and reproducible for its intended use. The methods summarized adhere to the principles outlined in guidelines such as ICH Q2(R2) [4]. Key characteristics assessed during validation include:

  • Linearity: The calibration curve should be linear across the stated range (e.g., 0.5-500 ng/mL) [2].
  • Precision and Accuracy: Both intra-day and inter-day precision (RSD%) should typically be <15%, and accuracy (relative error) should be within ±15% [1] [2].
  • Selectivity: The method must be able to differentiate and quantify this compound in the presence of other components in the sample matrix [2].
  • Stability: this compound's stability in the biological matrix should be established under various conditions, such as during sample storage and processing [2] [3].

Experimental Workflow Visualization

The following diagram visualizes the key steps in the bioanalytical process for this compound, from sample collection to data analysis.

start Sample Collection (Human Plasma or HLMs) step1 Sample Preparation (Protein Precipitation with Acetonitrile) start->step1 step2 Chromatographic Separation (Reversed-Phase UPLC/HPLC) step1->step2 step3 MS/MS Detection (ESI+ and MRM Mode) step2->step3 step4 Data Analysis (Peak Integration & Quantification via Calibration Curve) step3->step4 end Result Reporting step4->end

Research and Clinical Applications

Validated bioanalytical methods for this compound are critical in several contexts:

  • Pharmacokinetic (PK) Studies: These methods are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound. For instance, one study used an HPLC-MS/MS method to define this compound's PK profile in Chinese patients [2].
  • In Vitro Metabolism Studies: Researchers used a UPLC-MS/MS method to measure this compound's metabolic stability in Human Liver Microsomes (HLMs), finding an in vitro half-life of 19.29 minutes [1].
  • Therapeutic Drug Monitoring (TDM): LC-MS/MS assays can be applied in clinical practice for TDM to manage interpatient variability, optimize efficacy, and minimize toxicity [3].

Critical Considerations for Method Implementation

  • Matrix Effects: The choice of matrix (plasma vs. HLMs) significantly impacts method development. The use of stable isotope-labeled internal standards (as in [2] and [3]) is highly recommended to correct for matrix effects and ensure quantitative accuracy.
  • Metabolic Stability Insights: In silico models suggest that structural modifications to the dichlorophenyl or piperazine moieties of this compound could potentially improve its metabolic stability, which is an important consideration for future drug development [1].
  • Clinical Safety Correlations: While developing analytical methods, it's valuable to understand the clinical context. Liver test abnormalities (elevated ALT, AST) are common with this compound therapy, and the FDA label recommends regular monitoring [5]. Robust bioanalytical methods support the management of these side effects.

References

Ensartinib dosing regimen in clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Ensartinib Application Notes

Mechanism of Action and Indications

This compound is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK). It was developed to overcome limitations of earlier ALK inhibitors, offering tenfold greater potency than crizotinib in preclinical models and demonstrating significant activity against central nervous system (CNS) metastases [1] [2].

  • Approved Indication: Treatment of ALK-positive locally advanced or metastatic NSCLC in adults who have not previously received an ALK inhibitor [3] [4].
  • Expanding Indication: Recent Phase III ELEVATE trial data presented at ESMO 2025 shows this compound significantly improves disease-free survival in the adjuvant setting following complete resection of stage IB-IIIB ALK-positive NSCLC [5] [6].
Dosing Regimen and Pharmacokinetics

The recommended dosage is 225 mg taken orally once daily, with or without food [3] [7]. Treatment continues until disease progression or unacceptable toxicity [8].

  • Formulations: 25 mg and 100 mg capsules [3] [8].
  • Administration: Swallow capsules whole; do not crush, chew, or dissolve [3] [9]. If a dose is missed, take it unless within 12 hours of the next dose. Do not take an extra dose if vomiting occurs [3] [7].
Toxicity Management and Dose Modifications

Managing adverse events with appropriate dose modifications is critical for maintaining therapy. The following table summarizes the stepwise dose reductions and management strategies for key toxicities.

Table 1: Dose Modification Protocol for Adverse Reactions

Adverse Reaction Severity Recommended Action
Interstitial Lung Disease (ILD)/Pneumonitis Any Grade Permanently discontinue [3] [8].
Hepatotoxicity Grade 3-4 (ALT/AST >5x ULN with bilirubin ≤2x ULN) Withhold until recovery to Grade ≤1, then resume at a reduced dose [3] [7].
Grade 2-4 (ALT/AST >3x ULN with bilirubin >2x ULN) Permanently discontinue [8].
Dermatologic Reactions Grade 2-3 Withhold and treat with corticosteroids. Upon improvement to Grade ≤1, resume at a reduced dose [3] [8].
Grade 4 Permanently discontinue [3].
Symptomatic Bradycardia Symptomatic Withhold until recovery. Resume at the same or reduced dose after reviewing concomitant medications [3] [7].
Hyperglycemia Grade 3 or 4 Withhold until controlled, then resume at a reduced dose. Permanently discontinue if unable to achieve control [3] [8].
Increased CPK >5x ULN (first occurrence) Withhold until recovery to ≤2.5x ULN, resume at same dose [3] [7].
>10x ULN or recurrence >5x ULN Withhold until recovery, resume at a reduced dose [8].
Hyperuricemia Symptomatic or Grade 4 Withhold, initiate urate-lowering medication. Upon improvement, resume at the same or reduced dose [3].

Recommended Dose Reductions:

  • First reduction: 200 mg once daily
  • Second reduction: 150 mg once daily
  • Permanently discontinue if unable to tolerate 150 mg once daily [3] [8]. Do not re-escalate the dose after a reduction [7].
Clinical Efficacy Profile

This compound has demonstrated robust efficacy in clinical trials, particularly in ALK TKI-naïve patients.

Table 2: Summary of Key Efficacy Outcomes from Clinical Trials

Trial / Setting Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Intracranial Response
Phase I/II (Horn et al.) [1] [2] ALK TKI-naïve (n=15) 80% 26.2 months 64.3% (in pts with baseline CNS lesions)
Phase III eXalt3 [4] [1] ALK TKI-naïve (this compound arm) - 25.8 months -
Phase III ELEVATE (Adjuvant) [5] [6] Stage IB-IIIB (post-resection) - 24-month Disease-Free Survival: 86.4% (vs. 53.5% placebo) -

Clinical Management Protocols

Pretreatment Screening and Baseline Assessments

Before initiating this compound, conduct the following assessments [3] [7]:

  • Patient Selection: Confirm ALK rearrangement in tumor specimen via an approved test.
  • Laboratory Tests:
    • Liver Function Tests (ALT, AST, Total Bilirubin)
    • Fasting Blood Glucose
    • Serum Uric Acid
    • Serum Creatinine Phosphokinase (CPK)
  • Clinical Evaluation:
    • Verify pregnancy status in patients of reproductive potential.
    • Assess for history of cardiac, pulmonary, visual, or dermatologic conditions.
Ongoing Monitoring and Management

Routine monitoring is essential for the early detection and management of adverse events.

Diagram 1: Protocol for Managing Hepatotoxicity During this compound Therapy

Start Routine LFT Monitoring (Every 2 Weeks First Cycle, Then Monthly) Decision1 ALT/AST >5x ULN AND Bilirubin ≤2x ULN? Start->Decision1 Grade 3-4 Event Action1 Withhold this compound Decision1->Action1 Yes Decision3 ALT/AST >3x ULN AND Bilirubin >2x ULN? Decision1->Decision3 No Decision2 Recovery to Grade ≤1 (≤3x ULN)? Action1->Decision2 Action2 Resume at Reduced Dose Decision2->Action2 Yes Action3 Permanently Discontinue Decision3->Start No Decision3->Action3 Yes

This workflow outlines the management steps for hepatotoxicity based on liver function test (LFT) results, guiding clinicians on when to withhold, reduce the dose, or discontinue this compound.

Diagram 2: Management of Dermatologic Adverse Reactions

This protocol provides a structured approach for managing dermatologic reactions, which are among the most common adverse events, with actions tailored to the severity grade (1-4).

Conclusion

This compound is a highly effective ALK TKI for treating ALK-positive NSCLC. Successful clinical application hinges on a standardized dosing regimen of 225 mg daily, vigilant monitoring for toxicities—especially hepatotoxicity, dermatologic reactions, and bradycardia—and the prompt implementation of evidence-based dose modification protocols. The recent positive adjuvant trial data signals its expanding role in the management of early-stage disease, offering a new therapeutic choice for a broader patient population.

References

Analytical Method for Ensartinib Quantification

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study developed a quick and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for measuring Ensartinib in human liver microsomes (HLMs), which can be adapted for therapeutic drug monitoring in plasma or serum [1] [2].

Protocol: UPLC-MS/MS Method for this compound

1. Scope and Application This protocol describes a validated method for the quantitative determination of this compound in biological matrices. It is suitable for application in in vitro metabolism studies and can be the basis for developing assays for human plasma TDM [1].

2. Equipment and Reagents

  • Analytical Instrument: UPLC-MS/MS system.
  • Analytical Column: Reversed-phase stationary phase (e.g., Eclipse Plus C18 column) [1].
  • Mobile Phase: Isocratic system. The specific composition was not detailed but was developed to be "green" [1].
  • Internal Standard: Encorafenib (ECB) [1].
  • Reference Standards: this compound and Encorafenib.
  • Biological Matrix: Human liver microsomes (HLMs). For TDM adaptation, human plasma or serum would be used.

3. Sample Preparation Procedure While the specific sample preparation for HLMs was not detailed, a typical protein precipitation or solid-phase extraction method suitable for LC-MS/MS analysis of small molecules from biological matrices would be applicable.

4. Chromatographic and Mass Spectrometric Conditions

  • Chromatography: Separation is achieved using an isocratic mobile phase on a reversed-phase C18 column [1].
  • Mass Spectrometry: Detection is performed via tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

5. Method Validation The method has been validated according to US FDA bioanalytical method validation guidelines [1] [2]. Key performance parameters are summarized below.

Table 1: Key Validation Parameters of the UPLC-MS/MS Method for this compound

Validation Parameter Result / Specification
Linear Range 1 - 3000 ng/mL [1]
Accuracy (Intra- & Inter-day) -5.22% to 9.67% [1]
Precision (Intra- & Inter-day) -5.22% to 10.67% [1]
In-vitro Half-life (t₁/₂) 19.29 minutes [1]
Intrinsic Clearance (Clint) 42.03 mL min⁻¹ kg⁻¹ [1]

6. Experimental Workflow The following diagram outlines the core experimental workflow, from sample preparation to data analysis.

G SamplePrep Sample Preparation (Protein Precipitation/SPE) UPLCMSSeparation UPLC Separation (C18 Column, Isocratic Mobile Phase) SamplePrep->UPLCMSSeparation MSMSDetection MS/MS Detection (MRM Mode) UPLCMSSeparation->MSMSDetection DataQuantification Data Analysis & Quantification (Internal Standard Calibration) MSMSDetection->DataQuantification

Clinical Rationale for TDM of this compound

Therapeutic Drug Monitoring for this compound is justified by its significant hepatotoxicity and variable pharmacokinetics.

  • High Incidence of Hepatotoxicity: Clinical trials show a high frequency of liver test abnormalities. In a pooled safety population, 59% of patients had elevated ALT, 58% had elevated AST, and 12% had elevated bilirubin. Grade 3-4 elevations occurred in a small but significant proportion of patients, and one case of drug-induced liver injury was reported [3] [4].
  • Metabolic Lability: In vitro data shows this compound has a relatively short half-life (19.29 min) and moderate intrinsic clearance (42.03 mL min⁻¹ kg⁻¹) in HLMs, suggesting it is rapidly metabolized [1]. This can contribute to inter-individual variability in drug exposure.
  • Official Monitoring Recommendations: The US FDA label for this compound (Ensacove) mandates monitoring of liver function tests (ALT, AST, and total bilirubin) at baseline, every two weeks during the first treatment cycle, and then monthly thereafter [3] [4]. TDM provides a quantitative tool to complement this safety monitoring.

Clinical Decision Pathway for TDM

Integrating TDM into clinical practice allows for data-driven patient management. The following pathway outlines how to use this compound plasma concentrations alongside clinical observations.

G Start Routine TDM & Clinical Assessment ToxSigns Signs of Toxicity (e.g., Elevated Liver Enzymes) Start->ToxSigns SubTherapeutic Sub-therapeutic Concentration or Disease Progression Start->SubTherapeutic WithinRange Concentration within therapeutic range Start->WithinRange Action1 Consider Dose Reduction or Temporary Interruption ToxSigns->Action1 Action2 Consider Dose Escalation if no toxicity SubTherapeutic->Action2 Action3 Maintain Current Dose WithinRange->Action3

Research Applications and Future Directions

The developed UPLC-MS/MS method and in silico modeling open several avenues for further research.

  • In Silico Toxicity Alerts: Software (StarDrop with DEREK and WhichP450 modules) identified the dichlorophenyl moiety and the piperazine ring as structural alerts associated with metabolic lability and potential toxicity [1] [2].
  • Drug Design Optimization: The study suggests that minor structural modifications to these moieties could lead to next-generation ALK inhibitors with improved metabolic stability and a better safety profile [1].
  • Correlating Exposure with Response: Future clinical studies should establish a formal target therapeutic range for this compound by correlating steady-state plasma concentrations with both efficacy outcomes (tumor response, PFS) and toxicity (hepatotoxicity, rash) [5] [6].

References

Ensartinib Bioanalytical Assays: Method Summaries

Author: Smolecule Technical Support Team. Date: February 2026

Parameter HPLC-MS/MS in Human Plasma [1] LC-MS/MS in Human Plasma (Multi-analyte) [2] UPLC-MS/MS in Human Liver Microsomes [3]
Analytical Range 0.5 - 500 ng/mL 50 - 50,000 ng/mL 1 - 3000 ng/mL
LLOQ 0.5 ng/mL 50 ng/mL 1 ng/mL
Precision (RSD%) < 15% (intra- & inter-run) Not Specified -5.22% to 10.67%
Accuracy (RE%) ±15% Not Specified -5.22% to 9.67%
Sample Matrix Human Plasma Human Plasma Human Liver Microsomes (HLMs)
Sample Volume/Prep Liquid Extraction Not Specified Not Specified
Internal Standard X-396-d4 (deuterated) Stable Isotopically Labelled IS Encorafenib (ECB)
Chromatography Column Phenomenex Luna Phenyl-Hexyl Not Specified Eclipse Plus C18
Key Application Phase I Clinical PK Study in Chinese Patients Therapeutic Drug Monitoring (TDM) In vitro Metabolic Stability

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited, which you can adapt for your laboratory procedures.

Protocol 1: HPLC-MS/MS Quantification in Human Plasma [1]

This method is designed for clinical pharmacokinetic studies.

  • 1. Instrumentation: HPLC system coupled with a mass spectrometer using electrospray ionization (ESI) in positive ion mode.
  • 2. Chromatography:
    • Column: Phenomenex Luna Phenyl-Hexyl (50 × 2.0 mm, 5 μm).
    • Mobile Phase: Not specified in the abstract, but typically involves a gradient of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer with modifiers like formic acid or ammonium acetate.
  • 3. Mass Spectrometry:
    • Ionization: ESI+
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: m/z 561.3 → 257.1 for ensartinib and m/z 565.2 → 261.2 for the internal standard (X-396-d4).
  • 4. Sample Preparation:
    • Technique: Liquid-liquid extraction.
    • Procedure: Aliquot human plasma samples (volume not specified), add the internal standard solution, and extract with a suitable organic solvent. Evaporate the organic layer under a gentle stream of nitrogen and reconstitute the residue in the mobile phase or a compatible solvent for injection.
  • 5. Method Validation:
    • Linearity: The method was linear across the range of 0.5–500 ng/mL.
    • Precision & Accuracy: Intra- and inter-run precision (RSD%) were <15%, and accuracy (RE%) was within ±15%.
    • Other Parameters: The method was validated for selectivity, matrix effect, extraction recovery, and stability under various conditions (e.g., benchtop, freeze-thaw), all meeting acceptance criteria.
Protocol 2: LC-MS/MS for Multi-analyte TDM [2]

This method simultaneously quantifies nine targeted therapies, including this compound, making it efficient for routine monitoring.

  • 1. Instrumentation: LC-MS/MS system.
  • 2. Chemicals: Reference standards for this compound dihydrochloride and stable isotopically labelled internal standards were purchased from commercial suppliers (e.g., Alsachim).
  • 3. Method Development:
    • Analytical Ranges: Selected based on known pharmacokinetic exposure at standard doses.
    • LLOQ for this compound: Initially set at 10 ng/mL, but was increased to 50 ng/mL for a more robust and consistent signal-to-noise ratio.
  • 4. Method Validation:
    • The assay was fully validated for all nine analytes over their respective ranges.
    • Stability of this compound in plasma was demonstrated under relevant storage and handling conditions.
Protocol 3: UPLC-MS/MS for Metabolic Stability [3]

This method is used in early drug development to assess how quickly a drug is metabolized.

  • 1. Instrumentation: UPLC-MS/MS system.
  • 2. Chromatography:
    • Column: Reversed-phase Eclipse Plus C18 column.
    • Mobile Phase: Isocratic elution system.
  • 3. Method Validation:
    • Linearity: 1–3000 ng/mL.
    • Precision & Accuracy: Intra- and inter-day accuracy ranged from -5.22% to 9.67%, and precision from -5.22% to 10.67%.
  • 4. Application:
    • In vitro Half-life (t₁/₂): 19.29 minutes.
    • Intrinsic Clearance (Clint): 42.03 mL min⁻¹ kg⁻¹.
    • In silico Analysis: Using StarDrop software, researchers identified that structural modifications to the dichlorophenyl moiety or piperazine ring could potentially improve this compound's metabolic stability and safety profile.

Experimental Workflow and Metabolic Pathway

The following diagrams visualize the experimental workflow and this compound's mechanism of action using DOT language.

G This compound Analysis Workflow start Start: Plasma Sample prep Sample Preparation Liquid-Liquid Extraction start->prep chrom Chromatographic Separation Phenyl-Hexyl or C18 Column prep->chrom ms MS/MS Detection ESI+ MRM: m/z 561.3 -> 257.1 chrom->ms data Data Analysis & Quantification ms->data end End: PK Application data->end

Diagram 1: A streamlined workflow for the bioanalysis of this compound from human plasma samples, covering sample preparation, instrumental analysis, and final data application [1] [2].

G This compound Mechanism and Metabolism EST This compound Administration ALK Inhibits ALK Fusion Protein (Binds ATP-binding site) EST->ALK metabolism Hepatic Metabolism Primarily via CYP3A4 EST->metabolism pathway Blocks Downstream Pathways (PI3K/AKT, RAS/RAF/MEK/ERK) ALK->pathway effect Cellular Effect: Reduced Proliferation Increased Apoptosis pathway->effect clearance Intrinsic Clearance 42.03 mL min⁻¹ kg⁻¹ metabolism->clearance stability In vitro Half-life (t₁/₂) 19.29 min (in HLMs) metabolism->stability

Diagram 2: The mechanism of action and key metabolic pathway of this compound. It inhibits oncogenic signaling by targeting the ALK fusion protein and is primarily metabolized in the liver [4] [5] [3].

Key Considerations for Application

  • Clinical Monitoring: The product label for this compound recommends monitoring liver tests before initiation and frequently during treatment due to the high frequency of liver enzyme elevations observed in clinical trials [4].
  • Stability for TDM: The multi-analyte LC-MS/MS method confirms that this compound is stable in plasma under various conditions, making it suitable for Therapeutic Drug Monitoring (TDM) to guide dosing in cases of suspected drug-drug interactions, toxicity, or non-adherence [2].
  • Metabolic Insights: The relatively short in vitro half-life suggests this compound is moderately metabolically labile. The in silico studies indicate that future analogs could be designed for improved metabolic stability by modifying the dichlorophenyl or piperazine groups [3].

References

Comprehensive Application Notes and Protocols: Ensartinib Sample Preparation for Mass Spectrometry Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ensartinib and Bioanalytical Considerations

This compound (X-396) is a novel, potent second-generation anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant efficacy against a broad range of crizotinib-resistant ALK mutations in non-small cell lung cancer (NSCLC). As a targeted therapeutic agent with promising clinical outcomes, precise quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism investigations. Mass spectrometry has emerged as the method of choice for this compound bioanalysis due to its exceptional sensitivity, specificity, and ability to provide accurate quantification across physiologically relevant concentration ranges.

The development of robust sample preparation and analytical methods for this compound must account for several critical biochemical properties. Recent studies have identified that this compound is a substrate for P-glycoprotein (P-gp), an ATP-binding cassette multidrug efflux transporter, which significantly influences its intracellular accumulation and potential resistance patterns [1]. This transport activity directly impacts the drug's bioavailability and tissue distribution, particularly at blood-tissue barriers. Additionally, investigations into this compound's metabolic stability using human liver microsomes have revealed an in vitro half-life (t₁/₂) of approximately 19.29 minutes and an intrinsic clearance (Clint) of 42.03 mL min⁻¹ kg⁻¹, indicating moderate hepatic extraction [2]. These pharmacological characteristics underscore the importance of reliable bioanalytical methods that can accurately quantify this compound across various biological matrices to support comprehensive pharmacokinetic and pharmacodynamic profiling.

Analytical Method Summaries for this compound Quantification

Two highly sensitive mass spectrometry-based methods have been developed and validated for the quantification of this compound in different biological matrices. The following table provides a comprehensive comparison of these established analytical approaches:

Table 1: Summary of Validated Analytical Methods for this compound Quantification

Parameter HPLC-MS/MS Method (Human Plasma) [3] UPLC-MS/MS Method (Human Liver Microsomes) [2]
Analytical Platform HPLC-MS/MS UPLC-MS/MS
Matrix Human plasma Human liver microsomes (HLMs)
Linear Range 0.5-500 ng/mL 1-3000 ng/mL
Lower Limit of Quantification 0.5 ng/mL 1 ng/mL
Sample Volume Not specified Not specified
Extraction Method Liquid extraction Not specified (green approach)
Internal Standard X-396-d4 (deuterated this compound) Encorafenib (ECB)
Accuracy ±15% (Relative Error) -5.22% to 9.67%
Precision (RSD%) <15% (Intra- and inter-run) -5.22% to 10.67%
Key Applications Phase I clinical study in Chinese patients with advanced ALK-positive NSCLC In vitro metabolic stability studies

These methods demonstrate exceptional sensitivity and robust performance across their respective calibration ranges, making them suitable for various preclinical and clinical applications. The HPLC-MS/MS method has been successfully applied to a phase I clinical study in Chinese patients with advanced ALK-positive NSCLC, providing valuable pharmacokinetic data [3]. Meanwhile, the UPLC-MS/MS approach has been utilized to determine the in vitro metabolic stability of this compound and investigate structural alerts associated with metabolic lability and in silico toxicity [2]. Both methods comply with rigorous validation standards and have been optimized to address the specific challenges associated with this compound quantification in complex biological matrices.

Sample Preparation Protocols

Plasma Sample Processing for Clinical Analysis

The sample preparation protocol for this compound quantification in human plasma has been optimized to ensure efficient recovery while minimizing matrix effects. The method employs a liquid extraction technique that provides clean extracts suitable for HPLC-MS/MS analysis [3]. Although the specific sample volume was not detailed in the literature, standard practices in bioanalytical chemistry typically utilize 100-200 μL of plasma for such analyses. The extraction procedure begins with the addition of the internal standard (X-396-d4, deuterated this compound) to the plasma sample, which is essential for monitoring extraction efficiency and compensating for any variability during sample preparation and analysis. The mixture is then subjected to protein precipitation using appropriate organic solvents, such as methanol or acetonitrile, which simultaneously extracts the analyte while precipitating plasma proteins.

Following precipitation, samples are vigorously mixed to ensure complete protein denaturation and then centrifuged at high speed (typically 10,000-15,000 × g) to pellet the precipitated proteins. The supernatant containing this compound is carefully transferred to a new container, and may undergo further processing, such as evaporation and reconstitution in a mobile phase-compatible solvent. This reconstitution step serves to concentrate the analyte and ensure compatibility with the chromatographic system. Throughout the process, samples should be maintained at appropriate temperatures (typically 4°C) to preserve analyte integrity, and the use of low-binding tubes is recommended to prevent adsorption losses. The entire procedure has been validated to demonstrate consistent recovery with minimal matrix effects, meeting rigorous bioanalytical standards for clinical applications [3].

Microsomal Sample Preparation for Metabolic Studies

The preparation of human liver microsomal samples for this compound analysis follows a green, sensitive approach designed specifically for metabolic stability assessments [2]. This protocol begins with the incubation of this compound with pooled human liver microsomes in the presence of NADPH-generating system to initiate metabolic reactions. The incubation conditions (protein concentration, time, temperature) are carefully controlled to ensure linear reaction kinetics. Following incubation, reactions are terminated by the addition of acetonitrile or methanol, which simultaneously stops enzymatic activity and precipitates proteins. The internal standard, Encorafenib (ECB), is added at this stage to monitor analytical performance.

The terminated incubation mixtures undergo centrifugation to remove precipitated proteins, and the resulting supernatants are transferred to autosampler vials for UPLC-MS/MS analysis. For certain applications, an additional solid-phase extraction step may be incorporated to further clean up the samples and concentrate the analytes. This sample preparation methodology has been validated according to US-FDA standards for bioanalytical method validation and demonstrates excellent accuracy and precision for the determination of this compound metabolic stability parameters [2]. The protocol is designed to be efficient and reproducible, facilitating high-quality in vitro metabolism data that can predict this compound's behavior in humans.

Table 2: Sample Preparation Protocols for Different Biological Matrices

Step Plasma Sample Protocol [3] Microsomal Sample Protocol [2]
Sample Type Human plasma Human liver microsomes
Internal Standard X-396-d4 (deuterated this compound) Encorafenib (ECB)
Protein Precipitation Organic solvent-based Organic solvent-based
Extraction Method Liquid extraction Not specified (green approach)
Cleanup Liquid extraction Possibly solid-phase extraction
Special Considerations Validation per FDA guidelines for clinical samples Optimization for metabolic stability studies

Chromatographic Separation Conditions

HPLC Separation for Plasma Analysis

The chromatographic separation of this compound from human plasma matrix components is achieved using a Phenomenex Luna phenyl-hexyl column (50 × 2.0 mm, 5 μm particle size) [3]. This stationary phase provides excellent retention and resolution for this compound and its internal standard through a combination of reversed-phase and π-π interactions with the phenyl functional groups. The specific mobile phase composition was not explicitly detailed in the literature; however, typical mobile phases for such applications consist of a mixture of aqueous ammonium formate or acetate buffer (pH-adjusted for optimal ionization) and an organic modifier such as methanol or acetonitrile. The chromatographic method likely employs a gradient elution program to efficiently separate this compound from endogenous plasma components while maintaining appropriate peak shape and analysis time.

The column temperature is typically controlled within the range of 30-40°C to ensure retention time reproducibility, and the flow rate is likely optimized between 0.2-0.4 mL/min to balance separation efficiency with analysis time. Under these conditions, this compound and the internal standard (X-396-d4) demonstrate appropriate retention and resolution from matrix components, with the total run time for each sample typically under 5-10 minutes to support high-throughput clinical analyses. The method has been rigorously validated to demonstrate selectivity against interfering plasma components and robustness for routine application in clinical studies [3].

UPLC Separation for Microsomal Incubations

For the analysis of this compound in human liver microsomal incubations, a UPLC system equipped with a reversed-phase stationary phase (Eclipse Plus C18 column) is employed [2]. This platform provides enhanced separation efficiency and faster analysis times compared to conventional HPLC, which is particularly advantageous for high-throughput metabolic stability studies. The mobile phase system utilizes an isocratic elution approach, indicating that the solvent composition remains constant throughout the separation, which contributes to retention time reproducibility and method robustness. The exact mobile phase composition was not specified, but typically involves a mixture of aqueous and organic components (e.g., water-methanol or water-acetonitrile mixtures) potentially modified with volatile buffers or acids to enhance ionization and control selectivity.

The sub-2μm particle size of the UPLC column stationary phase enables higher peak capacities and improved resolution compared to conventional HPLC columns, allowing for more efficient separation of this compound from metabolic products and matrix components. The method has been validated to demonstrate excellent peak symmetry and consistent retention times for both this compound and the internal standard (Encorafenib), with a typical run time of less than 5 minutes per sample to support efficient analysis of numerous microsomal incubation samples [2]. The rapid separation is critical for assessing metabolic stability parameters where large sample batches must be analyzed to determine half-life and intrinsic clearance values.

Mass Spectrometry Detection Parameters

HPLC-MS/MS Detection Conditions

The mass spectrometric detection of this compound in human plasma employs electrospray ionization (ESI) operated in positive ion mode, which is highly efficient for ionizing basic compounds like this compound [3]. The instrument parameters, including source temperature, desolvation temperature, cone voltage, and collision energy, are optimized to maximize the ionization efficiency and fragmentation of this compound and its internal standard. Detection is performed using multiple reaction monitoring (MRM), a highly selective and sensitive mass spectrometry technique that focuses on specific precursor-to-product ion transitions for each analyte. For this compound, the monitored transition is m/z 561.3 → 257.1, while the internal standard (X-396-d4) is monitored using the transition m/z 565.2 → 261.2 [3].

The mass spectrometer parameters are carefully tuned to ensure optimal sensitivity and reproducibility for these transitions. The dwell times for each MRM transition are set to acquire sufficient data points across chromatographic peaks for accurate integration. Collision-induced dissociation parameters are optimized to generate abundant fragment ions while maintaining adequate precursor ion intensity. The method has been validated to demonstrate minimal matrix effects and consistent ionization efficiency across the calibration range, with the lower limit of quantification established at 0.5 ng/mL, indicating exceptional sensitivity suitable for therapeutic drug monitoring and pharmacokinetic studies [3].

UPLC-MS/MS Detection Conditions

The UPLC-MS/MS method for this compound quantification in human liver microsomes similarly utilizes electrospray ionization in positive ion mode, but with specific parameter optimizations for compatibility with the UPLC separation and the particular matrix [2]. While the specific MRM transitions for this method were not explicitly detailed in the available literature, they are likely similar to those used in the plasma method, potentially with modifications to account for different matrix components. The mass spectrometer source parameters are optimized to accommodate the higher chromatographic flow rates and mobile phase compositions typically associated with UPLC separations.

This method has been comprehensively validated according to US-FDA standards for bioanalytical method validation, demonstrating excellent performance characteristics including accuracy ranging from -5.22% to 9.67% and precision from -5.22% to 10.67% for both intra- and inter-day evaluations [2]. The method's sensitivity, with a lower limit of quantification of 1 ng/mL, is sufficient for metabolic stability studies where this compound concentrations are monitored over time in incubation matrices. The robust performance of this MS method enables accurate determination of this compound's in vitro half-life (19.29 minutes) and intrinsic clearance (42.03 mL min⁻¹ kg⁻¹), critical parameters for predicting in vivo pharmacokinetic behavior [2].

Method Validation and Performance Data

Both analytical methods for this compound quantification have undergone comprehensive validation according to regulatory standards to ensure reliability, accuracy, and precision for their intended applications. The validation parameters assessed for these methods include linearity, accuracy, precision, selectivity, matrix effects, recovery, and stability under various storage and handling conditions. The HPLC-MS/MS method for plasma analysis demonstrated excellent linearity across the concentration range of 0.5-500 ng/mL with a coefficient of determination (r²) typically exceeding 0.99, indicating a strong relationship between concentration and response [3]. Both intra- and inter-run precision, expressed as relative standard deviation (RSD%), were less than 15%, while accuracy, expressed as relative error (RE%), fell between ±15%, meeting standard bioanalytical acceptance criteria.

The UPLC-MS/MS method for human liver microsomes showed similarly impressive performance characteristics, with accuracy ranging from -5.22% to 9.67% and precision from -5.22% to 10.67% for both intra- and inter-day evaluations across the concentration range of 1-3000 ng/mL [2]. Both methods demonstrated acceptable selectivity with no significant interference from matrix components at the retention times of this compound and their respective internal standards. Extraction recovery was consistent and reproducible for both methods, with minimal matrix effects observed, ensuring accurate quantification across the validated concentration ranges. Stability studies confirmed that this compound remains stable in both matrices under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage at specified temperatures.

Experimental Protocols for Key Applications

Protocol for Pharmacokinetic Study in Human Plasma

For pharmacokinetic studies of this compound in human plasma, the following detailed protocol is recommended based on the validated HPLC-MS/MS method [3]:

  • Sample Collection: Collect blood samples from patients administered with this compound at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into appropriate anticoagulant-containing tubes (typically K₂EDTA). Centrifuge blood samples at 1500 × g for 10 minutes at 4°C within 1 hour of collection to separate plasma. Transfer plasma to clean polypropylene tubes and store frozen at -70°C or below until analysis.

  • Calibration Standards and Quality Controls: Prepare stock solutions of this compound and internal standard (X-396-d4) in appropriate solvents (e.g., methanol or DMSO). Prepare calibration standards in blank human plasma at concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in bulk for batch analysis.

  • Sample Preparation: Thaw plasma samples, calibration standards, and QC samples on ice or in a refrigerator. Aliquot 100 μL of each sample, standard, or QC into clean microcentrifuge tubes. Add a fixed volume of internal standard working solution (typically 10-20 μL) to each tube. Add 300 μL of organic precipitation solvent (acetonitrile or methanol) to each tube. Vortex mix vigorously for 1-2 minutes. Centrifuge at 10,000-15,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials or a 96-well plate for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis: Inject 5-10 μL of the processed sample onto the HPLC-MS/MS system using the validated chromatographic and mass spectrometric conditions described in previous sections. Monitor the MRM transitions for this compound (m/z 561.3 → 257.1) and internal standard (m/z 565.2 → 261.2). Use the calibration curve generated from the standards to calculate this compound concentrations in study samples.

Protocol for Metabolic Stability Assessment in Human Liver Microsomes

For in vitro metabolic stability studies of this compound in human liver microsomes, the following protocol is recommended based on the validated UPLC-MS/MS method [2]:

  • Incubation Preparation: Prepare a NADPH-regenerating system containing glucose-6-phosphate (1 mM), glucose-6-phosphate dehydrogenase (1 U/mL), and NADP⁺ (1 mM) in potassium phosphate buffer (100 mM, pH 7.4). Thaw pooled human liver microsomes on ice and dilute to an appropriate protein concentration (typically 0.5-1 mg/mL) with potassium phosphate buffer. Prepare this compound stock solution in appropriate solvent (e.g., DMSO, keeping final organic concentration below 1%) and dilute to working concentration in buffer.

  • Incubation Procedure: Pre-incubate the microsomal mixture (containing microsomes and this compound at 1-5 μM) for 5 minutes at 37°C in a water bath with shaking. Initiate the reaction by adding the NADPH-regenerating system. At predetermined time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), remove 50 μL aliquots from the incubation mixture and transfer to pre-chilled microcentrifuge tubes containing 100 μL of ice-cold acetonitrile with internal standard (Encorafenib) to terminate the reaction. Vortex mix immediately and centrifuge at 10,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer supernatant to autosampler vials for UPLC-MS/MS analysis.

  • Data Analysis: Analyze the processed samples using the validated UPLC-MS/MS method. Plot the natural logarithm of the remaining this compound percentage against time. Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693/k, where k is the slope of the linear regression of the natural logarithm of concentration versus time. Determine intrinsic clearance (Clint) using the equation: Clint = (0.693/t₁/₂) × (incubation volume/protein amount).

Workflow Visualization

The following diagram illustrates the complete sample preparation and analysis workflow for this compound quantification in human plasma:

EnsartinibWorkflow This compound Sample Preparation Workflow for Plasma Analysis cluster0 Sample Preparation Phase cluster1 Instrumental Analysis Phase start Start: Plasma Sample Collection step1 Add Internal Standard (X-396-d4) start->step1 step2 Liquid Extraction with Organic Solvent step1->step2 step3 Vortex Mixing (1-2 minutes) step2->step3 step4 Centrifugation (10,000-15,000 × g, 10 min, 4°C) step3->step4 step5 Collect Supernatant step4->step5 step6 HPLC-MS/MS Analysis step5->step6 step7 Data Acquisition & Quantification step6->step7 end Pharmacokinetic Analysis step7->end

The following diagram illustrates the metabolic stability assessment workflow for this compound in human liver microsomes:

MetabolicWorkflow This compound Metabolic Stability Assessment Workflow cluster0 Incubation Phase cluster1 Sample Processing & Analysis start Start: Prepare Reaction Components step1 Combine HLMs, this compound, and Buffer start->step1 step2 Pre-incubate at 37°C (5 minutes) step1->step2 step3 Initiate Reaction with NADPH-regenerating System step2->step3 step4 Aliquot at Time Points (0, 5, 10, 20, 30, 45, 60 min) step3->step4 step5 Terminate with Cold Acetonitrile + IS step4->step5 step6 Centrifuge & Collect Supernatant step5->step6 step7 UPLC-MS/MS Analysis step6->step7 step8 Calculate Half-life & Intrinsic Clearance step7->step8 end Metabolic Stability Assessment step8->end

Troubleshooting and Technical Notes

  • Matrix Effects Assessment: To evaluate potential matrix effects, prepare post-extraction spiked samples at low and high concentrations and compare their responses with neat solutions at the same concentrations. If significant suppression or enhancement is observed, modify the extraction protocol or chromatographic separation to mitigate these effects.

  • Carryover Evaluation: Regularly assess instrument carryover by injecting blank samples immediately after the highest calibration standard. If carryover exceeds acceptable limits (typically <20% of LLOQ), implement additional washing steps in the injection sequence or modify the autosampler washing protocol.

  • Chromatographic Peak Shape: If peak shape deteriorates (tailing or fronting), condition the analytical column according to manufacturer recommendations or replace the guard column. Adjust mobile phase pH or organic modifier percentage to optimize retention and peak symmetry.

  • Sensitivity Issues: If sensitivity decreases over time, check mass spectrometer calibration and source cleanliness. Clean ion source components and recalibrate the instrument according to manufacturer protocols. For HPLC systems, check for leaks or worn pump seals that might affect performance.

  • Inconsistent Internal Standard Response: Large variations in internal standard response between samples may indicate improper mixing, pipetting errors, or instability of the internal standard solution. Freshly prepare internal standard working solutions and ensure consistent sample preparation techniques.

Applications in Drug Development and Clinical Research

The validated analytical methods for this compound quantification have been successfully applied to various aspects of drug development and clinical research. The HPLC-MS/MS method has been utilized in a phase I clinical study involving Chinese patients with advanced ALK-positive non-small cell lung cancer, providing critical pharmacokinetic data to establish dosing regimens and exposure-response relationships [3]. This application demonstrates the method's utility in supporting clinical development of this compound and its reliability for generating regulatory-quality data.

The UPLC-MS/MS method has been employed to assess in vitro metabolic stability of this compound and investigate structural alerts associated with metabolic lability through in silico toxicity predictions [2]. These studies have provided valuable insights into this compound's metabolic fate and potential for drug-drug interactions, informing clinical development strategies. Additionally, research has revealed that this compound is a substrate for P-glycoprotein, which may contribute to resistance mechanisms and limited brain penetration [1]. This understanding can guide the development of combination therapies or next-generation analogs to overcome transporter-mediated resistance. The robust performance of these analytical methods across diverse applications highlights their versatility and importance in advancing this compound through the drug development pipeline.

Conclusion

The detailed application notes and protocols presented in this document provide comprehensive guidance for the sample preparation and analysis of this compound using mass spectrometry-based techniques. The validated methods for both plasma and microsomal matrices demonstrate excellent sensitivity, accuracy, and precision across clinically relevant concentration ranges. The structured workflows, troubleshooting guidelines, and visualization tools offer practical support for researchers implementing these methods in various drug development contexts. As this compound continues to be evaluated in clinical trials and potentially incorporated into routine cancer therapy, these robust bioanalytical methods will play a crucial role in optimizing its therapeutic use through precise quantification in biological systems.

References

Ensartinib Pharmacokinetic Profiling: Application Notes and Experimental Protocols for Clinical Study Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ensartinib Clinical Pharmacology

This compound is a novel, highly selective, third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor that has demonstrated promising clinical activity in patients with ALK-positive non-small cell lung cancer (NSCLC). With its recent approval by the National Medical Products Administration (NMPA) of China as a first-line treatment for ALK-positive locally advanced or metastatic NSCLC, understanding its pharmacokinetic profile and disposition characteristics becomes crucial for optimizing dosing regimens and managing drug-drug interactions in clinical practice. This compound represents a significant advancement in targeted therapy for NSCLC, particularly due to its enhanced potency compared to earlier generation ALK inhibitors and its ability to overcome common resistance mutations that limit the effectiveness of agents like crizotinib.

The development of comprehensive pharmacokinetic study protocols for this compound requires careful consideration of its unique physicochemical properties, metabolic pathways, and transporter interactions. These factors collectively influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, ultimately affecting its safety and efficacy in patients. This document provides detailed application notes and experimental protocols to guide researchers in designing robust pharmacokinetic studies for this compound, incorporating both preclinical and clinical methodologies to fully characterize its disposition in humans. The protocols outlined herein are based on current scientific literature and aim to standardize approaches for evaluating this compound's pharmacokinetic properties across different patient populations and clinical scenarios.

Fundamental Pharmacokinetic Parameters of this compound

Key Pharmacokinetic Characteristics

The pharmacokinetic profile of this compound has been characterized in both healthy volunteers and patients with ALK-positive NSCLC. Following oral administration, this compound demonstrates predictable absorption and a prolonged elimination half-life that supports once-daily dosing. A mass balance study in healthy male subjects following a single 200 mg/100 μCi oral dose of radiolabeled this compound revealed critical insights into its disposition characteristics, with the drug being well-tolerated and exhibiting favorable pharmacokinetic properties that contribute to its clinical efficacy [1].

Table 1: Fundamental Pharmacokinetic Parameters of this compound in Humans

Parameter Value (Mean) Conditions Study Population
C~max~ 185 ng/mL Fasted state Healthy subjects
AUC~(0-∞)~ 3827 h·ng/mL Single 200 mg dose Healthy subjects
T~max~ 3.25 hours Oral administration Healthy subjects

| Terminal t~1/2~ | 18.3 hours (this compound) 27.2 hours (total radioactivity) | Plasma elimination | Healthy subjects | | Apparent Volume of Distribution | Not specified | | | | Systemic Clearance | Not specified | | | | Absolute Bioavailability | Not determined | | | | Recovery (Feces) | 91.00% of administered dose | Over 7 days collection | Healthy subjects | | Recovery (Urine) | 10.21% of administered dose | Over 7 days collection | Healthy subjects |

Absorption and Distribution Properties

This compound is orally bioavailable with a median T~max~ of approximately 3.25 hours, indicating moderate absorption rate. The effect of food on this compound absorption has been evaluated in clinical studies, with recommendations to administer the drug in a consistent manner relative to meals to minimize variability in exposure. In a phase I/II clinical trial, patients were initially randomized to take this compound with or without food during cycle 1 to formally assess the food effect, after which they could choose their preferred administration method [2]. Distribution studies conducted in Sprague-Dawley rats treated orally with this compound at 50 mg/kg demonstrated that the drug effectively penetrates various tissues, with quantification of this compound concentration in both plasma and skin at multiple time points post-dose [2]. These distribution characteristics are particularly relevant for understanding both efficacy at the tumor site and toxicity profiles observed in clinical trials, such as the rash commonly associated with this compound treatment.

Drug Interaction Potential

Transporter and Enzyme Inhibition Profile

This compound demonstrates a significant drug interaction potential through its effects on key drug transporters and cytochrome P450 enzymes. Comprehensive in vitro studies have characterized this compound as a potent inhibitor of several clinically important efflux transporters and metabolic enzymes, which can perpetrate pharmacokinetic drug-drug interactions (DDIs) and modulate multidrug resistance (MDR) when combined with other therapeutic agents [3].

Table 2: this compound Inhibition Potential Against Transporters and Enzymes

Target Inhibition IC~50~ Clinical Significance Substrate Drugs Affected

| ABCB1 (P-gp) | 3.69 μM (Hoechst 33342) 4.75 μM (daunorubicin) | Potent inhibition | Daunorubicin, docetaxel, other ABCB1 substrates | | ABCG2 (BCRP) | 9.13 μM (Hoechst 33342) 28.3 μM (mitoxantrone) | Potent inhibition | Mitoxantrone, topotecan, methotrexate | | ABCC1 (MRP1) | >50 μM | Negligible inhibition | | | CYP3A4 | 1.12 μM (recombinant) 23.5 μM (cellular) | Strong inhibition | Docetaxel, midazolam, CYP3A4 substrates | | CYP2C9 | 4.93 μM | Strong inhibition | Warfarin, phenytoin, NSAIDs | | CYP2C19 | 14.6 μM | Moderate inhibition | Proton pump inhibitors, clopidogrel | | CYP3A5 | 19.1 μM | Moderate inhibition | | | CYP2C8 | 20.6 μM | Moderate inhibition | Repaglinide, paclitaxel |

Clinical Implications of Drug Interactions

The transporter inhibition profile of this compound has important clinical implications for combination therapy. Accumulation studies in MDCKII cell lines demonstrated that this compound significantly increases the intracellular concentration of substrate drugs for both ABCB1 and ABCG2 transporters, potentially overcoming transporter-mediated resistance in cancer cells [3]. Specifically, this compound synergistically potentiated the antiproliferative effects of daunorubicin (ABCB1 substrate), mitoxantrone (ABCG2 substrate), and docetaxel (CYP3A4 substrate) in corresponding overexpressing cellular models. However, this compound itself was identified as a substrate of ABCB1 in MDCKII monolayer transport assays, suggesting that co-administration with potent ABCB1 inhibitors may alter this compound's absorption and tissue distribution [3]. These findings indicate that this compound may perpetrate clinically relevant pharmacokinetic DDIs and modulate ABCB1-, ABCG2-, and CYP3A4-mediated MDR, providing a rationale for strategic combination therapies while also warranting caution regarding potential interactions with concomitant medications.

Clinical Dosing and Therapeutic Recommendations

Dosing Regimen Optimization

The recommended phase II dose (RP2D) for this compound was established as 225 mg once daily based on a first-in-human phase I/II clinical trial in patients with advanced solid tumors, primarily ALK-positive NSCLC. This dose was selected based on the frequency of rash observed at the 250 mg dose level without corresponding improvement in antitumor activity, though the maximum tolerated dose was not formally reached [2]. The dose escalation phase of the study employed an accelerated titration scheme starting at 25 mg once daily, with doubling until drug-related Grade ≥2 adverse events occurred, after which a standard 3+3 design was implemented.

Table 3: Clinical Dosing Recommendations and Therapeutic Outcomes

Patient Population Recommended Dose Response Rate Median PFS Key Considerations
ALK TKI-naïve 225 mg once daily 80% 26.2 months First-line setting
Prior crizotinib only 225 mg once daily 69% 9.0 months Post-crizotinib setting
All ALK-positive patients (≥200 mg) 200-225 mg once daily 60% 9.2 months Mixed population
Patients with CNS metastases 225 mg once daily Intracranial RR: 64% Not specified Blood-brain barrier penetration
Dose modification for toxicity Reduce to 125 mg once daily Maintains efficacy Not specified For management of adverse events
Special Population Considerations

This compound has demonstrated meaningful clinical activity across various patient subgroups, including those with central nervous system (CNS) metastases, which represents a common site of progression in ALK-positive NSCLC. The intracranial response rate of 64% highlights this compound's ability to achieve therapeutic concentrations in the brain, addressing a significant limitation of earlier ALK inhibitors [2]. For patients who develop severe adverse events, particularly rash which represents the most common treatment-related toxicity occurring in 56% of patients, dose reduction to 125 mg once daily has been successfully implemented without apparent compromise to efficacy [4] [2]. Other common treatment-related toxicities include nausea (36%), pruritus (28%), vomiting (26%), and fatigue (22%), with 23% of patients experiencing Grade 3-4 treatment-related adverse events [2]. The management of these toxicities, particularly through dose interruption followed by dose reduction, allows for prolonged treatment duration while maintaining quality of life.

Experimental Protocols for Pharmacokinetic Studies

Mass Balance and Metabolic Disposition Study Protocol
5.1.1 Study Objectives and Design

The mass balance study aims to characterize the absorption, metabolism, and excretion of this compound in humans using radiolabeled [¹⁴C]this compound. This study follows an open-label, single-dose design conducted in healthy male subjects under fasted conditions. Each participant receives a single oral dose of 200 mg this compound containing approximately 100 μCi of radiolabeled compound administered as an oral suspension to ensure accurate dosing and complete absorption assessment. The study typically enrolls 6 healthy subjects to obtain comprehensive excretion data and metabolite profiling [1].

5.1.2 Sample Collection and Processing

Biological sample collection is conducted at predetermined intervals to fully characterize the pharmacokinetic profile and excretion pathways of this compound:

  • Blood samples: Collected pre-dose and at multiple time points post-dose (0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) for measurement of plasma concentrations of this compound and its metabolites
  • Plasma preparation: Blood samples are centrifuged at approximately 4°C to separate plasma, which is then stored at -20°C or lower until analysis
  • Urine collection: Collected pre-dose and at intervals of 0-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours post-dose
  • Feces collection: Entire fecal samples are collected pre-dose and at 0-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours post-dose

All samples are stored at -20°C or lower until analysis to ensure sample stability and integrity of the analytes [1].

5.1.3 Analytical Methods

The radioactivity concentration in blood, plasma, urine, and feces is determined by liquid scintillation counting (LSC). Plasma concentrations of this compound are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with validated methods meeting standard acceptance criteria for selectivity, sensitivity, accuracy, and precision. For metabolite profiling and characterization, pooled plasma, urine, and feces samples are subjected to high-performance liquid chromatography (HPLC) with radiometric detection, and metabolite structures are elucidated using LC-MS/MS techniques [1].

Drug Interaction Assessment Protocol
5.2.1 In Vitro Transporter Inhibition Studies

Accumulation assays are performed using MDCKII cell lines transduced with human ABC transporters to evaluate this compound's inhibition potential against key drug efflux transporters:

  • Cell culture: MDCKII-ABCB1, MDCKII-ABCG2, MDCKII-ABCC1, and control MDCKII-par cells are maintained under standard conditions
  • Substrate accumulation: Cells are incubated with fluorescent substrates (Hoechst 33342, calcein AM, daunorubicin, or mitoxantrone) in the presence or absence of increasing concentrations of this compound (0.1-50 μM)
  • Flow cytometric analysis: After incubation, cells are washed and analyzed by flow cytometry to quantify intracellular fluorescence
  • IC₅₀ determination: Concentration-response curves are generated to calculate half-maximal inhibitory concentrations for each transporter [3]
5.2.2 Cytochrome P450 Inhibition Studies

The inhibitory effects of this compound on major CYP isoforms are assessed using recombinant enzymes:

  • Enzyme incubation: Recombinant CYP isoforms (CYP3A4, CYP2C9, CYP2C8, CYP3A5, CYP2C19, CYP1A2, CYP2D6, and CYP2B6) are incubated with isoform-specific probe substrates in the presence of increasing concentrations of this compound (0.1-50 μM)
  • Metabolite quantification: Reaction metabolites are quantified using LC-MS/MS methods
  • IC₅₀ calculation: Concentration-inhibition relationships are analyzed to determine IC₅₀ values for each CYP isoform [3]
5.2.3 Molecular Docking Studies

Molecular docking simulations are performed to characterize the molecular basis of interactions between this compound and key targets:

  • Protein preparation: Crystal structures of ABCB1, ABCG2, and CYP3A4 are obtained from the Protein Data Bank and prepared for docking
  • Binding site identification: Known ligand binding sites are identified for each protein target
  • Flexible docking: this compound structure is flexibly docked into each binding site using appropriate software
  • Binding affinity estimation: The binding free energy and key interacting residues are identified for each complex [3]

Data Visualization and Analytical Approaches

ADME Pathway Visualization

The absorption, distribution, metabolism, and excretion (ADME) pathway of this compound can be effectively visualized using a structured flowchart that highlights key processes and quantitative recovery data. The following Graphviz diagram provides a comprehensive overview of this compound's disposition in humans, incorporating critical parameters from mass balance studies:

ensartinib_adme cluster_tissues Tissue Distribution OralDose Oral Administration 225 mg once daily Absorption Absorption Tₘₐₓ: 3.25 hours OralDose->Absorption Rapid Dissolution Distribution Distribution Cₘₐₓ: 185 ng/mL Absorption->Distribution Systemic Circulation Metabolism Metabolism Primary: CYP3A4 Major Metabolite: M465 Distribution->Metabolism Hepatic Processing Lung Lung Tissue Distribution->Lung CNS CNS Penetration Intracranial RR: 64% Distribution->CNS Skin Skin Distribution (Rash Toxicity) Distribution->Skin Elimination Elimination Half-life Parent: 18.3 hours Total Radioactivity: 27.2 hours Metabolism->Elimination Clearance Phase ExcretionFeces Fecal Excretion 91.00% of dose ExcretionUrine Renal Excretion 10.21% of dose Elimination->ExcretionFeces Biliary/Fecal Route Elimination->ExcretionUrine Renal Route

Diagram 1: ADME Pathway of this compound in Humans. This visualization summarizes the complete disposition pathway of this compound following oral administration, incorporating key pharmacokinetic parameters and quantitative excretion data derived from mass balance studies [1].

Drug Interaction Network Visualization

This compound's potential for drug-drug interactions and multidrug resistance modulation involves complex relationships with transporters, enzymes, and concomitant medications. The following Graphviz diagram illustrates these interaction networks:

drug_interactions cluster_transporters Transporter Interactions cluster_enzymes Enzyme Interactions cluster_drugs Affected Concomitant Medications This compound This compound ABCB1 ABCB1 (P-gp) IC₅₀ = 3.69 μM This compound->ABCB1 Potent Inhibition ABCG2 ABCG2 (BCRP) IC₅₀ = 9.13 μM This compound->ABCG2 Potent Inhibition ABCC1 ABCC1 (MRP1) IC₅₀ > 50 μM This compound->ABCC1 No Significant Inhibition CYP3A4 CYP3A4 IC₅₀ = 1.12 μM This compound->CYP3A4 Strong Inhibition CYP2C9 CYP2C9 IC₅₀ = 4.93 μM This compound->CYP2C9 Strong Inhibition CYP2C19 CYP2C19 IC₅₀ = 14.6 μM This compound->CYP2C19 Moderate Inhibition Daunorubicin Daunorubicin ABCB1->Daunorubicin Increased Accumulation Mitoxantrone Mitoxantrone ABCG2->Mitoxantrone Increased Accumulation Docetaxel Docetaxel CYP3A4->Docetaxel Metabolic Inhibition CYP3A4Substrates CYP3A4 Substrates CYP3A4->CYP3A4Substrates Reduced Metabolism

Diagram 2: this compound Drug Interaction Network. This diagram illustrates the complex interactions between this compound and key drug transporters and metabolic enzymes, highlighting its potential to perpetrate drug-drug interactions and modulate multidrug resistance when combined with specific therapeutic agents [3].

Conclusion and Clinical Applications

This compound demonstrates a favorable pharmacokinetic profile characterized by predictable absorption, extensive tissue distribution, and a prolonged elimination half-life that supports once-daily dosing. The mass balance studies reveal that this compound is primarily eliminated via fecal excretion (91.00%), with renal excretion playing a minor role (10.21%), indicating that dose adjustment may not be necessary in patients with renal impairment. The metabolic profile shows that unchanged this compound and its metabolite M465 are the major circulating components, each accounting for 27.45% of the plasma total radioactivity, while other circulating metabolites are minor contributors [1].

The drug interaction potential of this compound necessitates careful consideration when prescribing concomitant medications. As a potent inhibitor of ABCB1, ABCG2, CYP3A4, and CYP2C9, this compound may increase systemic exposure to drugs that are substrates of these transporters and enzymes, potentially requiring dose adjustments or enhanced therapeutic drug monitoring [3]. Conversely, as an ABCB1 substrate itself, this compound's absorption and distribution may be affected by co-administration with potent ABCB1 inhibitors or inducers. These comprehensive pharmacokinetic characteristics provide the foundation for optimal dosing strategies and individualized therapy with this compound in patients with ALK-positive NSCLC, particularly in the context of combination regimens and special populations.

References

Ensartinib Rash: Incidence and Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the frequency and common types of skin toxicities associated with Ensartinib based on clinical data [1] [2]:

Reaction Type Reported Incidence Common Manifestations
Rash Up to 72% Acneiform dermatitis, maculopapular rash, erythematous rash, pruritic rash, exfoliative rash [2].
Pruritus Up to 32% Itching of skin, ears, eyelids, and lips; generalized pruritus [2].
Other Dermatologic Effects Up to 11% Dry skin (xerosis) and alopecia are also reported [2].

Mechanism of Rash and Experimental Insights

The skin toxicity, often called papulopustular or acneiform rash, is a class-effect toxicity linked to EGFR inhibition rather than a reaction unique to this compound [3] [4]. The diagram below illustrates the core signaling pathway involved.

EGFRi Skin Toxicity Mechanism EGFR EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Ligand EGFR Ligand (EGF, TGF-α) Ligand->EGFR Downstream Downstream Signaling (PI3K/AKT, MAPK) TK_Domain->Downstream Premature_Diff Premature Keratinocyte Differentiation TK_Domain->Premature_Diff Inflammation Increased Inflammatory Cytokines & Immune Cell Recruitment TK_Domain->Inflammation Apoptosis Apoptosis & Impaired Skin Barrier Function TK_Domain->Apoptosis Cell_Process Cell Processes: - Proliferation - Differentiation - Survival Downstream->Cell_Process This compound This compound (TKI) This compound->TK_Domain Inhibits EGFR_mAb mAb (e.g., Cetuximab) EGFR_mAb->Ligand Blocks

Diagram Title: Proposed Mechanism of EGFR Inhibitor-Induced Skin Toxicity

This mechanism is supported by several key experimental observations [3] [4]:

  • Keratinocyte Differentiation: EGFR blockade increases expression of terminal differentiation markers (Keratins 1 and 10), leading to premature differentiation.
  • Inflammatory Response: Inhibition upregulates chemokines (CCL2, CCL5, CXCL10) and interferons, recruiting neutrophils, lymphocytes, and monocytes to the skin.
  • Apoptosis and Barrier Defect: EGFR signaling provides anti-apoptotic signals for keratinocytes. Its inhibition increases cell death and impairs skin barrier function.

Management Strategies for Research and Development

For researchers designing preclinical and clinical studies, understanding management strategies is crucial.

Strategy Protocol / Intervention Notes for Clinical Trial Design
Dose Modification Protocol-defined withholding, dose reduction, or discontinuation based on severity [5] [1]. Establish clear guidelines in the study protocol for different toxicity grades (e.g., CTCAE).
Prophylactic Care Skin Care: Use mild soaps, moisturizers, and avoid sun exposure [1]. Consider providing standardized skincare kits to trial participants.
Medication: Prophylactic use of minocycline or doxycycline upon treatment initiation shows efficacy for EGFR-TKI rash [3].
Reactive Treatment Topical: Use topical steroids (e.g., hydrocortisone) for mild rash [1]. Document concomitant medications to assess confounding effects on efficacy and safety data.
Systemic: Use oral antihistamines for pruritus and systemic steroids for moderate-severe reactions [1].

Frequently Asked Questions (FAQs)

Q1: Is the onset and severity of rash correlated with this compound's antitumor efficacy? While a well-established correlation exists for EGFR-TKIs, where rash severity can predict treatment response [3] [6], this relationship is less defined for ALK inhibitors like this compound. The rash itself is likely a pharmacodynamic marker of systemic target inhibition [5].

Q2: What genetic factors might influence susceptibility to TKI-induced rash? Research primarily on EGFR-TKIs identifies several potential factors [3]:

  • EGFR Gene Polymorphisms: A lower number of CA-SSRs in intron 1 and the T allele of -216G/T promoter polymorphism are linked to higher rash incidence.
  • HLA Genotypes: HLA-A*02:01 and HLA-A*03:01 alleles are associated with a significantly lower frequency of rash.

References

Frequently Asked Questions (FAQs) on Ensartinib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some core questions that researchers frequently encounter.

Q1: What are the primary molecular mechanisms of resistance to Ensartinib? Resistance to this compound can be broadly categorized into two types [1]:

  • ALK-dependent (on-target) mechanisms: These involve secondary mutations within the ALK kinase domain that impair drug binding. The most common mutations identified at the time of progression on this compound include G1269A, G1202R, and E1210K [1].
  • ALK-independent (off-target) mechanisms: These bypass the need for ALK signaling to drive tumor growth. Key mechanisms include the activation of bypass signaling pathways (such as MET amplification), epithelial-mesenchymal transformation, and epigenetic dysregulation [2] [1].

Q2: Are there any predictive biomarkers for the development of resistance? Yes. The presence of TP53 co-mutations has been strongly linked to a higher risk of resistance and poorer outcomes. Studies using circulating tumor DNA (ctDNA) analysis have found that patients with baseline TP53 mutations have a significantly shorter median progression-free survival (PFS) on this compound (4.2 months) compared to those without (11.7 months). These patients also exhibit a higher mutation load and develop more mutations at progression [3] [1].

Q3: How can I monitor for the emergence of resistance in a clinical or research setting? Dynamic circulating tumor DNA (ctDNA) analysis is a powerful, non-invasive tool for monitoring response and resistance [1] [4]. The recommended protocol involves collecting blood samples at key timepoints:

  • Baseline: Before initiating treatment.
  • Early during treatment: For example, at Cycle 3, Day 1, to assess initial response.
  • At suspected progression: To identify the specific resistance mechanisms that have emerged. This approach allows for real-time tracking of tumor evolution and the clonal selection of resistant cells [1].

Q4: A patient developed an ALK I1171N mutation after Alectinib treatment. Is this compound a viable option? Preclinical data and a clinical case report suggest that This compound can be effective against the ALK I1171N mutation [5]. In a reported case, a patient with this specific mutation, which confers resistance to Alectinib, showed a significant reduction in liver metastases and clinical improvement after switching to this compound, achieving a progression-free survival of several months [5].

Q5: Can this compound itself be used to overcome resistance to other ALK inhibitors? Yes, this compound's profile makes it a candidate for overcoming certain types of resistance. For instance, it has shown activity in cases where resistance to prior ALK TKIs is driven by MET amplification [2]. One case report documented a patient achieving 23 months of progression-free survival with this compound after developing MET amplification following resistance to multiple earlier lines of ALK inhibitors [2].


Resistance Mechanisms & Experimental Data

The following table summarizes the key resistance mechanisms and associated clinical data identified from recent studies.

Resistance Mechanism Specific Alterations / Pathways Clinical / Preclinical Evidence Potential Experimental Strategy
ALK-Dependent (On-target) Secondary ALK mutations: G1269A, G1202R, E1210K [1] Increased frequency and abundance in ctDNA at progression [1]. Use next-generation ALK inhibitors (e.g., Zotizalkib, Neladalkib) effective against these mutations [6].
ALK-Independent (Off-target) MET amplification; Other bypass pathways (EGFR, SRC) [2] [1] Case report: 23-month PFS with this compound post-crizotinib resistance with MET amp [2]. Combination therapy: ALK inhibitor + targeted agent (e.g., MET inhibitor) [2].
Genetic Co-factors Co-mutation of TP53 [3] [1] Shorter mPFS (4.2 mo vs 11.7 mo); higher mutation load and more mutations at PD [1]. Incorporate TP53 status in baseline assessment; more frequent ctDNA monitoring.
Other Factors EML4-ALK Variant 3 (E6:A20) fusion subtype [3] Associated with worse prognosis and shorter time to treatment discontinuation [3]. Stratify patients by ALK fusion variant in clinical trials.

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Monitoring Resistance via Circulating Tumor DNA (ctDNA) Analysis

This non-invasive method is ideal for serial monitoring of tumor evolution and resistance in patients [1].

  • Sample Collection: Collect peripheral blood samples (e.g., 10 mL in cell-free DNA collection tubes) at baseline, during treatment (e.g., every 2-3 cycles), and at radiographic progression.
  • Plasma Separation: Centrifuge blood samples within 2 hours of collection to separate plasma from cellular components.
  • DNA Extraction: Extract cell-free DNA (cfDNA) from the plasma using a commercial kit.
  • Next-Generation Sequencing (NGS):
    • Library Preparation: Prepare sequencing libraries from the extracted cfDNA.
    • Targeted Capture: Use a targeted NGS panel (e.g., the 212-gene panel used in the study) to capture and sequence key oncogenes, tumor suppressors, and relevant signaling pathways [1].
    • Sequencing: Perform high-depth sequencing on an NGS platform.
  • Bioinformatic Analysis:
    • Align sequences to a reference genome.
    • Identify and quantify somatic mutations, copy number variations (e.g., MET amplification), and gene fusions.
    • Track the variant allele frequency (VAF) of alterations over time to monitor clonal dynamics.
Protocol 2: In-vitro Prediction of Resistance Mutations Using Error-Prone PCR

This preclinical method helps anticipate which resistance mutations might emerge against a drug before they are observed in the clinic [6].

  • Construct a Mutant Library:
    • Use error-prone PCR to randomly introduce mutations into the cDNA of the target kinase domain (e.g., ALK harboring a common resistance mutation like G1202R or I1171N).
    • Clone the mutated PCR products into an expression vector.
  • Cell Culture and Transfection:
    • Culture a dependent cell line (e.g., Ba/F3 cells).
    • Transfect the cells with the mutant library vector to generate a pool of cells expressing a vast array of ALK mutants.
  • Drug Selection:
    • Culture the transfected cells in the presence of the drug of interest (e.g., this compound) at a concentration that would inhibit the original (non-mutated) kinase.
    • Only cells expressing ALK mutants that confer resistance will survive and proliferate.
  • Isolation and Sequencing:
    • Isolate the surviving drug-resistant clones.
    • Sequence the ALK kinase domain in these clones to identify the specific resistance-conferring mutations that were selected.
  • Validation:
    • Perform cell viability assays (e.g., MTS) and immunoblotting to confirm the resistance profile of the identified mutations.

Resistance Pathway and Monitoring Workflow

To help visualize the process of resistance development and the recommended monitoring strategy, the following diagrams outline the key pathways and workflows.

resistance_mechanisms cluster_alk_dependent ALK-Dependent Resistance cluster_alk_independent ALK-Independent Resistance This compound This compound ALK_Signaling ALK Signaling Pathway This compound->ALK_Signaling Inhibits ALK_Mutations Secondary ALK Mutations (G1269A, G1202R, E1210K) ALK_Mutations->ALK_Signaling Re-activates Bypass_Pathways Bypass Pathway Activation (MET, EGFR, SRC) Tumor_Growth Tumor Cell Proliferation & Survival Bypass_Pathways->Tumor_Growth Activates Other_Mechanisms Other Mechanisms (EMT, Epigenetic Dysregulation) Genetic_Factors Genetic Co-factors (TP53 Co-mutation, ALK Fusion V3) Genetic_Factors->ALK_Mutations Accelerates Genetic_Factors->Bypass_Pathways Promotes ALK_Signaling->Tumor_Growth Drives

Diagram 1: Key Pathways in this compound Resistance. This map illustrates how both ALK-dependent and independent mechanisms can reactivate tumor proliferation signals, and how genetic co-factors accelerate these resistance pathways.

Diagram 2: Proposed Workflow for Monitoring and Addressing Resistance. This chart outlines a systematic approach for using ctDNA analysis to identify the specific mechanism of resistance at progression, guiding the choice of subsequent therapy.


Summary and Key Takeaways

For a technical support center, the core message for researchers is that overcoming this compound resistance requires a proactive and precise strategy.

  • Mechanisms are Diverse: Be prepared for both on-target ALK mutations and off-target bypass mechanisms.
  • Monitoring is Key: Implement a structured ctDNA monitoring protocol (baseline, on-treatment, progression) as a standard practice to dynamically track resistance.
  • Context Matters: Account for the patient's genetic context, such as TP53 status and ALK fusion variant, as these significantly influence resistance development and outcomes.
  • Strategies are Evolving: Potential solutions include sequential use of next-generation ALK inhibitors and rational combination therapies targeting specific bypass pathways.

References

Dosage Adjustment Guidelines for Adverse Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The standard dosage of ensartinib is 225 mg orally once daily [1] [2] [3]. The following table summarizes the recommended dose modifications for specific adverse reactions (AR). Stepwise dose reductions should follow this sequence: first to 200 mg daily, then to 150 mg daily. Treatment should be permanently discontinued if 150 mg is not tolerated [1] [4] [2].

Adverse Reaction Severity Grade Recommended Dosage Modification
Interstitial Lung Disease (ILD)/Pneumonitis Any Grade Permanently discontinue this compound [1] [2].
Dermatologic Adverse Reactions Grade 2 Administer topical corticosteroids. If no improvement in ≤7 days, start oral corticosteroids. If still no improvement, hold this compound until recovery to Grade ≤1 and resume at a reduced dose [1] [4].
Grade 3 Hold this compound and administer corticosteroids. Resume at a reduced dose upon recovery to Grade ≤1 [1] [4].
Grade 4 Permanently discontinue. Administer systemic corticosteroids and consider antibiotics [1] [4].
Hepatotoxicity Grade 3 or 4 (ALT/AST >5x ULN with TB ≤2x ULN) Hold until recovery to Grade ≤1 (or baseline), then resume at a reduced dose [1] [2].
Grade 2-4 (ALT/AST >3x ULN with TB >2x ULN) Permanently discontinue [1] [2].
Bradycardia Symptomatic Hold until recovery to asymptomatic bradycardia or resting HR ≥60 bpm. Review concomitant medications. Resume at same or reduced dose based on contributing factors [1] [4].
Life-threatening Permanently discontinue if no contributing medication is identified. If contributing medication is adjusted, resume at a reduced dose upon recovery [1] [4].
Hyperglycemia Grade 3 (>250 mg/dL) despite therapy, or Grade 4 Hold until adequately controlled, then resume at a reduced dose. Permanently discontinue if adequate control cannot be achieved [1] [2].
Visual Disturbance Grade 2 or 3 Hold until recovery to Grade 1 or baseline, then consider resuming at a reduced dose [1] [4].
Grade 4 Permanently discontinue [1] [4].
Increased Creatine Phosphokinase (CPK) >5x ULN Hold until recovery to ≤2.5x ULN or baseline, then resume at the same dose [1] [2].
>10x ULN or second occurrence of >5x ULN Hold until recovery, then resume at a reduced dose [1] [2].
Hyperuricemia Symptomatic or Grade 4 Initiate urate-lowering medication. Hold this compound until improvement, then resume at the same or a reduced dose [1].
Other Adverse Reactions Grade 3 or 4 Hold until recovery to Grade 1 or baseline, then resume at a reduced dose [1] [2].
Recurrent Grade 4 Permanently discontinue [1] [2].

Pretreatment Screening & Monitoring Protocols

For robust clinical trial design and patient safety, establishing baseline values and consistent monitoring is essential.

  • Pretreatment Screening [1] [4] [2]:

    • Confirm ALK-positive status in tumor specimen.
    • Assess Liver Function Tests (LFTs): ALT, AST, Total Bilirubin.
    • Measure Fasting Blood Glucose.
    • Check Serum Uric Acid levels.
    • Verify pregnancy status for females of reproductive potential.
  • Monitoring During Treatment [1] [4] [2]:

    • LFTs: Every 2 weeks during the first cycle, then monthly and as clinically indicated.
    • Fasting Serum Glucose: Periodically during treatment.
    • Serum Uric Acid: Periodically during treatment.
    • CPK Levels: Periodically, and advise patients to report unexplained muscle pain, tenderness, or weakness.
    • Heart Rate: Regularly.
    • Dermatologic: Monitor for rash, pruritus, and photosensitivity.
    • Respiratory: Monitor for new or worsening symptoms of ILD/pneumonitis (dyspnea, cough, fever).
    • Visual: Conduct ophthalmologic evaluation for any new or worsening visual symptoms.

Experimental Data & Clinical Context

The following data from clinical studies can inform your research and provide context for the management guidelines.

Table 1: Incidence of Common Adverse Reactions with this compound [1]

Adverse Reaction Incidence (All Grades) Incidence (Grade 3-4)
Any Rash 72% - 87.5% [1] [5] 11.2% - 14.6% [1] [5]
Increased ALT 48.3% - 60.4% [1] [5] 4.2% - 12.5% [1] [5]
Increased AST 37.8% - 60.4% [1] [5] 1.8% - 4.2% [1] [5]
Pruritus 26.6% - 45.8% [1] [5] 2.1% - 2.4% [1]
Increased CPK 43% 2%
Nausea 22.4% - 28% 1.4%

Key Clinical Trial Insights:

  • The recommended phase II dose (RP2D) of 225 mg was established after dose-limiting toxicities (DLTs) were observed at 250 mg in a phase I trial [5].
  • In the pivotal eXalt3 trial, this compound demonstrated superior progression-free survival compared to crizotinib (25.8 months vs. 12.7 months) with a manageable safety profile [6] [3].
  • A case report highlights that severe (Grade 3) dermatologic toxicity can occur and may be refractory to dose reduction and corticosteroids, necessitating a switch to an alternative ALK TKI (lorlatinib) [7] [8].
  • The median time to onset for specific toxicities can guide monitoring intensity: elevated ALT/AST at ~5.3 weeks, increased blood glucose at ~5.9 weeks, and elevated CPK at ~123 days [1].

Experimental Pathway for Toxicity Management

For your research protocols, the following workflow outlines a systematic approach to managing adverse events. You can use the DOT script below to generate a visual diagram.

G Start Adverse Reaction (AR) Detected Assess Assess Severity & Type (Grade 1-4) Start->Assess Grade1 Grade 1 AR Assess->Grade1 Grade 1 Grade2 Grade 2 AR Assess->Grade2 Grade 2 Grade3 Grade 3 AR Assess->Grade3 Grade 3 Grade4 Grade 4 AR Assess->Grade4 Grade 4 (or specific events) Manage Manage per Protocol (e.g., Topical Steroids, Antihistamines) Grade1->Manage Grade2->Manage HoldDose HOLD this compound Grade3->HoldDose Discontinue Permanently DISCONTINUE Grade4->Discontinue Manage->HoldDose No improvement in 7 days Continue CONTINUE at Same Dose Manage->Continue ReduceDose RESUME at Reduced Dose HoldDose->ReduceDose Recovery to Grade ≤1 HoldDose->ReduceDose Recovery to Grade ≤1

References

Troubleshooting Ensartinib Progression: A Framework

Author: Smolecule Technical Support Team. Date: February 2026

When a patient experiences disease progression on Ensartinib, a systematic investigation is crucial. The following flowchart outlines the key clinical and molecular decision points.

ensartinib_progression Start Disease Progression on this compound Site Determine Site of Progression Start->Site Oligo Oligoprogressive? Site->Oligo CNS Only Systemic Systemically Progressive? Site->Systemic Systemic / Extracranial Local Consider Local Therapy (e.g., Radiation) & Continue this compound Oligo->Local Yes Biopsy Tissue or Liquid Biopsy for Resistance Profiling Oligo->Biopsy No Systemic->Biopsy Yes Alterations Identify Resistance Mechanisms Biopsy->Alterations Switch Switch to Next-Line Therapy Based on Mechanism Alterations->Switch

Resistance Mechanisms & Subsequent Therapy Options

Understanding the specific resistance mechanism is the cornerstone of selecting the next therapy. The table below summarizes potential mechanisms and corresponding clinical strategies.

Resistance Mechanism Description Potential Subsequent Therapy Options
On-Target ALK Mutations [1] Secondary mutations in the ALK kinase domain that reduce drug binding. Lorlatinib (3rd-gen ALK TKI) has high potency against a broad spectrum of ALK resistance mutations [2].

| Off-Target Bypass Activation [3] | Activation of alternative signaling pathways (e.g., MET, EGFR, KRAS) that bypass ALK inhibition. | Combination therapy (e.g., this compound + a MET inhibitor for MET amplification) or switch to a different class of therapy (chemotherapy/immunotherapy). | | Pharmacokinetic Failure [1] | Inadequate drug exposure, particularly in sanctuary sites like the central nervous system (CNS). | Dose optimization (if tolerated) or switch to a TKI with superior CNS penetration (e.g., Lorlatinib) [2]. | | Histologic Transformation | Transformation to a different cell type (e.g., small cell lung cancer). | Chemotherapy regimens tailored to the new histology. |

Experimental Protocols for Resistance Profiling

To implement the strategies above, precise laboratory methods are required to identify resistance mechanisms.

Next-Generation Sequencing (NGS) for Mutation Analysis

This is the foundational protocol for detecting on-target and off-target resistance.

  • Objective: To comprehensively identify acquired genetic alterations (ALK mutations, bypass activations) in tumor tissue or plasma.
  • Specimen Requirements:
    • Fresh Tumor Biopsy: A new biopsy of a progressing lesion is the gold standard.
    • Liquid Biopsy (ctDNA): Cell-free DNA from patient plasma is a minimally invasive alternative. Its sensitivity is lower but excellent for detecting on-target ALK mutations.
  • Methodology:
    • DNA Extraction: Isolate genomic DNA from tumor tissue or ctDNA from plasma.
    • Library Preparation: Prepare sequencing libraries using hybrid capture or amplicon-based panels that include ALK, MET, EGFR, KRAS, and other relevant genes.
    • Sequencing: Perform high-coverage NGS on an Illumina or similar platform.
    • Bioinformatic Analysis: Align sequences to a reference genome and call variants (SNVs, indels, fusions, copy number variations).
  • Data Interpretation: Compare the post-progression genetic profile to the pre-Ensartinib baseline to identify newly emerged mutations. The presence of a mutation like ALK G1202R strongly suggests a lorlatinib-sensitive mechanism [2].
Circulating Tumor DNA (ctDNA) Clearance Monitoring

This quantitative assay can be used early in therapy to predict long-term response and the likelihood of resistance.

  • Objective: To assess early pharmacodynamic response and predict treatment outcome by measuring the change in ctDNA mutant allele frequency.
  • Specimen & Timing:
    • Collect plasma at baseline (pre-treatment) and at 4 weeks after initiating therapy [3].
  • Methodology:
    • Baseline Sample: Perform NGS to identify a panel of tumor-specific mutations.
    • Follow-up Sample: Use a targeted NGS or digital PCR approach to quantitatively track the identified mutations.
    • Calculation: Determine the variant allele frequency (VAF) for each mutation.
  • Interpretation: Patients who achieve ctDNA "clearance" (VAF dropping to undetectable levels) at 4 weeks have a significantly higher probability of durable response and longer progression-free survival compared to those with persistent positive ctDNA [3].

FAQ on Advanced Scenarios

  • Can this compound be used against non-ALK targets? Yes. Emerging evidence classifies this compound as a type Ia MET inhibitor [3]. Clinical trials have shown activity in METex14-positive NSCLC after progression on chemotherapy or immunotherapy, with an objective response rate (ORR) of 53.3% and a manageable safety profile distinct from type Ib MET inhibitors [3].

  • Are there novel ALK fusions beyond EML4-ALK that respond to this compound? Yes. Case reports demonstrate efficacy in rare fusions across different cancers. One report described a CEP44-ALK fusion in a metastatic neuroendocrine tumor, where the patient achieved an 18-month partial response on this compound [2]. Another case showed a SMARCA4-deficient NSCLC with a concurrent EML4-ALK fusion responding significantly to first-line this compound [4]. This highlights the importance of comprehensive NGS testing to uncover rare, actionable fusions.

  • What are the key safety considerations when managing dose modifications? The most common adverse events (AEs) leading to dose interruption or reduction include rash (72%), pruritus (32%), and transaminase elevations (ALT 59%, AST 58%) [1] [5] [6]. The recommended dose reduction levels are from 225 mg to 200 mg, and then to 150 mg daily [6] [7]. Proactive monitoring and early management of AEs are essential for maintaining patients on therapy.

References

Mechanisms of Ensartinib Drug Interactions

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key proteins involved in ensartinib's drug interaction profile, its role regarding these proteins, and the clinical implications for your experiments.

Protein/Enzyme This compound's Role Clinical/Research Implication
CYP3A4 Time-dependent Inhibitor & Substrate [1] Significantly increases exposure of co-administered CYP3A4 substrates [2]. Its own exposure is affected by strong CYP3A4 inhibitors/inducers.
CYP2C9 Inhibitor [3] Potential increase in exposure of drugs metabolized by CYP2C9 (e.g., warfarin, phenytoin).
P-glycoprotein (P-gp/ABCB1) Substrate & Inhibitor [4] [3] May reduce this compound's intracellular accumulation in P-gp overexpressing cells, leading to resistance. Can inhibit P-gp, increasing accumulation of other P-gp substrates.
ABCG2 (BCRP) Inhibitor [3] Can inhibit ABCG2, increasing accumulation of other ABCG2 substrates. It is not a substrate for ABCG2 [4].

The following diagram illustrates the primary pharmacokinetic pathways and potential sites for drug interactions involving this compound.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Time-Dependent Inhibition Pgp Pgp This compound->Pgp Inhibition ABCG2 ABCG2 This compound->ABCG2 Inhibition CYP2C9 CYP2C9 This compound->CYP2C9 Inhibition Intestinal_Lumen Intestinal Lumen This compound->Intestinal_Lumen Oral Administration Metabolites Metabolites CYP3A4->Metabolites Systemic_Circulation Systemic Circulation Intestinal_Lumen->Systemic_Circulation Absorption Systemic_Circulation->CYP3A4 Primary Metabolism Cancer_Cell Cancer Cell Systemic_Circulation->Cancer_Cell Intended Action Cancer_Cell->Systemic_Circulation P-gp Mediated Efflux (Reduces Efficacy)

Quantitative DDI Predictions for CYP3A4 Substrates

This compound's role as a strong time-dependent inhibitor of CYP3A4 is a major DDI risk. The table below shows the predicted changes in exposure (AUC and C~max~) for sensitive CYP3A4 substrates when co-administered with this compound, based on Physiologically Based Pharmacokinetic (PBPK) modeling [2].

CYP3A4 Substrate AUC Change (Fold) C~max~ Change (Fold)
Simvastatin 29.3-fold increase 11.6-fold increase
Midazolam 5.07-fold increase 2.89-fold increase

Experimental Protocols for DDI Investigation

Here are detailed methodologies for key experiments to assess this compound's interaction potential, based on the cited literature.

Time-Dependent Inhibition (TDI) Assay for CYP3A4

This protocol determines if this compound's inhibition of CYP3A4 is time-dependent, indicating irreversible or quasi-irreversible enzyme binding [2].

  • Objective: To evaluate the time-dependent inhibition of CYP3A4 by this compound.
  • Materials:
    • Human liver microsomes (HLM)
    • This compound and positive control inhibitor (e.g., verapamil)
    • CYP3A4 substrate: Midazolam or Testosterone
    • NADPH regenerating system
    • LC-MS/MS system for analysis
  • Methodology:
    • Pre-incubation: Incubate HLM with this compound (at various concentrations) with NADPH for 30 minutes.
    • Secondary Incubation: Add the CYP3A4 substrate (midazolam) to the mixture and incubate further.
    • Control: Run parallel incubations where this compound is pre-incubated without NADPH.
    • Analysis: Measure the formation of the metabolite (1'-hydroxymidazolam) using LC-MS/MS.
    • Data Analysis: Calculate IC~50~ values from both the "+NADPH" and "-NADPH" pre-incubations. An IC~50~ shift (a lower IC~50~ value with NADPH) confirms time-dependent inhibition.
Transwell Transport Assay for P-gp Interaction

This assay assesses if this compound is a substrate for the P-gp efflux transporter [4].

  • Objective: To determine the efflux ratio of this compound and its interaction with P-gp.
  • Materials:
    • MDCKII or Caco-2 cells transfected with human MDR1 (ABCB1/P-gp).
    • Control cell line (parental or empty vector).
    • This compound.
    • P-gp inhibitor (e.g., Tariquidar, Verapamil).
    • HBSS (Hanks' Balanced Salt Solution) buffer.
    • LC-MS/MS system.
  • Methodology:
    • Cell Seeding: Seed cells on transwell filters and allow them to form confluent monolayers. Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
    • Bidirectional Transport:
      • A-to-B: Add this compound to the apical compartment and sample from the basolateral side over time.
      • B-to-A: Add this compound to the basolateral compartment and sample from the apical side over time.
    • With Inhibitor: Repeat the experiment in the presence of a P-gp inhibitor.
    • Analysis: Quantify this compound concentration in samples using LC-MS/MS. Calculate the apparent permeability (P~app~) and the efflux ratio (B-to-A P~app~ / A-to-B P~app~). An efflux ratio of ≥2 that is diminished by a P-gp inhibitor confirms this compound is a P-gp substrate.

Frequently Asked Questions (FAQs) for Researchers

Q1: Our in vivo data shows unexpected toxicity when this compound is co-administered with a known CYP3A4 substrate. What is the mechanism? The mechanism is likely the strong time-dependent inhibition of CYP3A4 by this compound [1]. This can lead to a dramatic reduction in the clearance of the co-administered drug, resulting in a significant increase in its systemic exposure and subsequent toxicity. The PBPK model predicted up to a 29-fold increase in AUC for sensitive substrates like simvastatin [2].

Q2: We are observing reduced efficacy of this compound in our resistant cell line model. Could drug transporters be involved? Yes. Research confirms that this compound is a substrate for P-glycoprotein (P-gp) [4]. Overexpression of P-gp in cancer cells actively effluxes this compound, reducing its intracellular concentration and cytotoxic activity. This resistance can be reversed by co-incubation with a P-gp inhibitor like tariquidar [4].

Q3: For our DDI studies, which CYP enzymes should we prioritize for screening against this compound? Prioritize CYP3A4 due to the strong time-dependent inhibition and the fact that it is the primary enzyme responsible for this compound's own metabolism [5] [1]. Additionally, include CYP2C9 as this compound also shows strong inhibitory potential against this enzyme [3].

Q4: Is there a recommended in silico tool to predict the clinical relevance of DDIs with this compound? Yes. The search results demonstrate the successful application of a Physiologically Based Pharmacokinetic (PBPK) model to predict the DDI magnitude between this compound and various CYP3A substrates [1] [2]. This approach is recognized by regulatory agencies and can be used to simulate various untested clinical scenarios.

References

Ensartinib Analytical Methods: Core Principles

Author: Smolecule Technical Support Team. Date: February 2026

For any troubleshooting, it's crucial to first understand the established parameters of the analytical methods. The following table summarizes key details from recent studies.

Method Aspect Reported Specifications Method & Context
Core Technology UPLC-MS/MS / HPLC-MS/MS Quantification in human plasma and HLMs [1] [2] [3]

| Chromatography | Column: Reversed-phase (e.g., C18, phenyl-hexyl) Mobile Phase: Isocratic or gradient elution | Separation of ensartinib from matrix [1] [2] | | Detection (MS/MS) | Ion Transition: m/z 561.3 → 257.1 Ion Mode: Electrospray ionization (positive) | Specific and sensitive detection [2] [3] | | Linear Range | 1 - 3000 ng/mL (in HLMs); 0.5 - 500 ng/mL (in human plasma) | Covers expected concentrations in pharmacokinetic studies [1] [2] | | Reported LLOQ | 50 ng/mL (in a multi-analyte panel) | A higher LLOQ was set for robustness in a complex assay [3] |

Common Issues & Troubleshooting Guide

Here are specific problems you might encounter during analysis, along with potential causes and solutions.

Problem Phenomenon Potential Root Cause Suggested Troubleshooting Action

| Retention Time Shifting | 1. Mobile phase pH or buffer concentration drift 2. Column temperature fluctuations 3. Column degradation | 1. Prepare fresh mobile phase consistently. Monitor pH. 2. Ensure column thermostat is functioning. 3. Check column performance with standard test mixture [4]. | | Retention Time Decreasing | 1. Loss of stationary phase (bonded phase) 2. Sample solvent stronger than mobile phase ("volume overload") | 1. Avoid using mobile phase with pH <2 for silica-based columns. Use a guard column. 2. Ensure sample solvent strength does not exceed mobile phase; dilute sample with mobile phase or a weaker solvent [4]. | | Signal Drift or Loss | 1. Source contamination in mass spectrometer 2. Deterioration of MS/MS calibration | 1. Clean ion source and sample introduction system regularly. 2. Re-calibrate and perform mass calibration on the instrument as per manufacturer's schedule. | | High Background Noise | 1. Contaminated solvents or reagents 2. Carryover from previous injections | 1. Use high-purity UPLC/MS-grade solvents and additives. 2. Increase wash volume in autosampler cycle; implement a needle wash step. | | Poor Recovery | 1. Inefficient protein precipitation or liquid extraction 2. Compound adsorption to labware | 1. Optimize extraction solvent type and volume; ensure adequate mixing and centrifugation. 2. Use low-adsorption tubes/plates; consider adding a stabilizing agent. |

Validation Requirements for Reliable Methods

Any method, whether newly developed or transferred, must meet validation standards. The table below outlines key parameters as per USP 〈1225〉 [5].

Validation Parameter Definition & Purpose Typical Acceptance Criteria (Example)
Accuracy Closeness of test results to the true value. Recovery within ±15% of the known value [5].
Precision Degree of agreement among repeated measurements. RSD (Relative Standard Deviation) ≤15% for bioanalytical methods [5].
Specificity Ability to measure analyte unequivocally in the presence of potential interferences (like matrix). No significant interference from blank plasma at the retention time of this compound [2] [5].
Linearity & Range The ability to obtain test results proportional to analyte concentration, across the intended range. Correlation coefficient (r) >0.99, and residuals within ±15% [1] [5].
Stability Chemical stability of the analyte in solution and matrix under various storage/handling conditions. Stability samples should be within ±15% of the nominal concentration [3].

The workflow for developing and qualifying a method involves several key stages, from preparation to execution and final reporting:

G cluster_pre Pre-Transfer Phase cluster_execute Transfer Execution cluster_post Post-Transfer Phase A Define Method Need B TU Prepares Transfer Package A->B C RU Reviews Package & Protocol B->C D Approve Protocol C->D E RU Performs Testing D->E F Generate and Compare Data E->F G Analyze Results vs Acceptance Criteria F->G H Prepare Final Report G->H I Obtain QA Approval H->I

Method Transfer and Qualification Workflow

Frequently Asked Questions (FAQs)

Q1: What is the typical LLOQ for this compound in human plasma, and what if I can't achieve it? The LLOQ can vary based on the instrument and method. While one study achieved 0.5 ng/mL [2], another multi-analyte method set it at 50 ng/mL for robustness [3]. If you are struggling with a low LLOQ, check your sample preparation efficiency, ensure your mass spectrometer is optimally tuned, and verify that your final extract is in a compatible solvent. You may need to accept a higher, yet clinically relevant, LLOQ for your specific application.

Q2: My method is for TDM. What is a therapeutically relevant concentration range? One developed LC-MS/MS assay had a range of 50 - 50,000 ng/mL, selected to cover trough levels (Ctrough) expected at standard doses [3]. You should design your calibration curve to encompass the expected plasma concentrations in your patient population, based on published pharmacokinetic studies.

Q3: Are there any known structural liabilities of this compound that could affect analysis? Yes. Recent research using in silico tools suggests that the dichlorophenyl moiety and the piperazine ring in this compound's structure may be associated with metabolic lability [1] [6]. While this directly impacts drug design, analysts should be aware that these sites could potentially lead to the formation of degradation products or metabolites that might interfere with the analysis of the parent drug.

References

reducing matrix effects in Ensartinib analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Aspect Description
Definition The direct or indirect alteration/interference in analytical response caused by unintended analytes or other substances in the sample [1].
Primary Cause Co-elution of compounds (e.g., phospholipids, salts, metabolites) with the target analyte, interfering with the ionization process in the mass spectrometer [2] [3] [4].
Consequences Signal suppression or enhancement, leading to erroneous concentration data, reduced method sensitivity, and poor accuracy and precision [3] [4].

How to Detect and Assess Matrix Effects

Here are the established methods for evaluating matrix effect in your bioanalytical assays.

Assessment Method Principle & Procedure Key Advantages Key Limitations
Post-Column Infusion [3] A constant flow of analyte is infused into the LC eluent while a blank matrix extract is injected. Signal dips/enhancements indicate ionization interference. Qualitative; identifies "hot" zones of suppression/enhancement in the chromatogram. Does not provide quantitative data; requires additional hardware [2] [3].
Post-Extraction Spiking [3] Compares the LC-MS response of an analyte spiked into a blank matrix extract to its response in a neat solution. Calculates the Matrix Factor (MF). Quantitative "gold standard"; calculates MF (MF < 1 = suppression; MF > 1 = enhancement) [3]. Requires a blank matrix, which may not be available for endogenous analytes [2].
Pre-Extraction Spiking (QC Evaluation) [3] Evaluates the accuracy and precision of QC samples spiked into different lots of matrix before sample pre-treatment. Confirms method robustness; aligns with regulatory guidance (e.g., ICH M10) [3]. Does not quantify the scale of matrix effect, only shows its impact on accuracy [3].

A Start Matrix Effect Assessment B Post-Column Infusion A->B E Post-Extraction Spiking A->E C Identify Ion Suppression/Enhancement Zones B->C D Modify LC Method to Shift Analyte Retention Time C->D F Calculate Absolute Matrix Factor (MF) E->F G Absolute MF within 0.75-1.25? F->G G->D No H Matrix Effect Acceptable G->H Yes

Strategies for Mitigating Matrix Effects

You can address matrix effects through sample preparation, chromatography optimization, and calibration strategies.

Sample Preparation Techniques

The goal is to remove interfering components from the sample before analysis [4].

Technique Mechanism Considerations for Ensartinib
Solid Phase Extraction (SPE) Selective retention of analyte or impurities on a sorbent [5]. Use polymeric sorbents (e.g., Strata-X) for enhanced phospholipid removal [4].
Liquid-Liquid Extraction (LLE) Partitioning of analyte and interferences between immiscible solvents [5]. Can be more effective than SPE for removing matrix compounds similar to the analyte [5].
Protein Precipitation (PPT) Precipitates and removes proteins using organic solvents. Least effective for matrix removal; often leaves phospholipids [3] [4]. Use only with a highly effective IS.
QuEChERS Dispersive SPE for quick cleanup [6]. Useful for complex matrices; may require method optimization for biofluids.
Chromatographic and Instrumental Optimizations
  • Improve Chromatographic Separation: The most effective approach is to increase separation between the analyte and interfering compounds by optimizing the mobile phase, gradient, and column [2] [5]. Using UHPLC can improve peak capacity and resolution [5].
  • Sample Dilution: Directly diluting the sample can reduce the concentration of interfering components [2] [5]. This is feasible if the method is highly sensitive.
  • Change Ionization Source: Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can significantly reduce matrix effects, as APCI is less susceptible to them [3] [5].
Calibration and Internal Standardization
  • Stable Isotope-Labeled Internal Standard (SIL-IS): Using a deuterated or C13-labeled version of this compound is the most effective and preferred method for compensation. It co-elutes with the analyte and experiences nearly identical matrix effects, perfectly compensating for them [2] [3] [6].
  • Structural Analogue Internal Standard: If a SIL-IS is unavailable, a structurally similar compound that co-elutes with the analyte can be used, though it is less ideal [2] [6].
  • Standard Addition Method: Known amounts of analyte are added to the sample, and the response is extrapolated to find the original concentration. This method is useful when a blank matrix is unavailable but can be labor-intensive for high-throughput analyses [2].

Frequently Asked Questions (FAQs)

Q1: What is the single most important step I can take to compensate for matrix effects in a validated this compound method? A1: Using a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound is considered the gold standard. It corrects for variability in both sample preparation and ionization efficiency [2] [3].

Q2: My method is sensitive to matrix effects even after protein precipitation. What should I do? A2: Protein precipitation is a minimal cleanup that leaves many phospholipids. Implement a more selective cleanup technique like SPE or LLE and monitor phospholipid removal [4]. Also, verify that your chromatographic method separates this compound from the remaining matrix components [5].

Q3: How do I monitor for matrix effects in routine sample analysis after method validation? A3: Closely monitor the Internal Standard response in all study samples. Abnormal IS responses (e.g., significant suppression compared to calibration standards) in specific samples can indicate subject-specific matrix effects. Re-analysis with dilution can help confirm and overcome this [3].

References

Ensartinib Extraction & Analysis Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two established sample preparation protocols for extracting Ensartinib from biological matrices.

Parameter Method A: Human Plasma Protocol [1] Method B: HLMs & Multi-Analyte Protocol [2] [3]
Sample Matrix Human plasma Human Liver Microsomes (HLMs) / Human plasma
Extraction Technique Liquid-Liquid Extraction (LLE) Protein Precipitation (implied) / Liquid Extraction
Extraction Solvent Not specified in abstract Not specified
Internal Standard X-396-d4 (deuterated this compound) [1] Encorafenib (for HLMs) [2]; Various SIL IS for multi-analyte [3]
Chromatography Column Phenomenex Luna phenyl-hexyl (50 × 2.0 mm, 5 μm) [1] Reversed-phase (Eclipse Plus C18) [2]
Mobile Phase Not specified in abstract Isocratic system [2]
MS/MS Transition m/z 561.3 → 257.1 [1] Not specified in detail
Linear Range 0.5 - 500 ng/mL [1] 1 - 3000 ng/mL (in HLMs) [2]; 50 - 50,000 ng/mL (in plasma for TDM) [3]
Reported Recovery "Satisfactory" [1] Method met validation criteria [2] [3]

Troubleshooting Low Extraction Recovery

Here are common issues and solutions to optimize your this compound extraction recovery:

  • Problem: Inefficient Protein Disruption

    • Solution: Ensure a sufficient ratio of organic solvent to plasma sample (e.g., 3:1) during the protein precipitation step. Vortex vigorously for at least 1-2 minutes to ensure complete mixing and protein denaturation. For LLE, optimize the pH of the plasma to ensure the analyte is in its uncharged form for efficient transfer to the organic solvent [1].
  • Problem: Adsorptive Losses

    • Solution: Use silanized glassware or low-adsorption plastic tubes throughout the process. Consider adding a small amount of a modifier (e.g., 0.1% formic acid or ammonium hydroxide) to the solvent to keep this compound in solution and prevent it from sticking to surfaces [3].
  • Problem: Inappropriate Internal Standard

    • Solution: A deuterated internal standard (e.g., X-396-d4) is highly recommended. It closely mimics the chemical behavior of this compound during extraction and analysis, correcting for procedural losses and matrix effects [1]. Using a structurally dissimilar IS can lead to inaccurate recovery calculations.
  • Problem: Co-precipitation of Analyte

    • Solution: If using protein precipitation, centrifuge at high speed (e.g., 13,000 rpm or higher) for 10-15 minutes to obtain a compact protein pellet. Carefully transfer the supernatant without disturbing the pellet. For LLE, ensure adequate mixing time and centrifugation to achieve clean phase separation.

Experimental Workflow Visualization

The following diagram illustrates the core decision-making pathway for developing and troubleshooting an this compound extraction method.

G Start Start: Sample Preparation A Choose Extraction Method Start->A B Liquid-Liquid Extraction (LLE) A->B C Protein Precipitation A->C D Optimize pH and Solvent B->D E Ensure 3:1 Solvent:Plasma Ratio C->E F Add Appropriate Internal Standard D->F E->F G Vortex and Centrifuge F->G H Recovery Check G->H I Recovery ≥ 85%? H->I J Success: Proceed to Analysis I->J Yes K Troubleshoot Low Recovery I->K No

For a more comprehensive view, the diagram below outlines the full analytical workflow from sample receipt to data analysis, highlighting key validation points.

G cluster_1 Critical Validation Steps Start Sample Receipt & Storage Prep Sample Preparation (LLE or Precipitation) Start->Prep Analysis LC-MS/MS Analysis Prep->Analysis Val1 Extraction Recovery Prep->Val1 Val2 Matrix Effect Prep->Val2 Data Data Acquisition & Quantification Analysis->Data Val3 Linearity & LLOQ Analysis->Val3 Val4 Precision & Accuracy Data->Val4

References

Sensitivity Parameters of Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key performance data from recent, validated methods for quantifying Ensartinib. The UPLC-MS/MS method demonstrates a superior lower limit of quantification, making it highly suitable for high-sensitivity applications [1].

Method Matrix Linear Range Lower Limit of Quantification (LLOQ) Key Instrumentation Ref.
UPLC-MS/MS Human Liver Microsomes 1 - 3,000 ng/mL 1 ng/mL UPLC system with Eclipse Plus C18 column; MS/MS detection [1]
HPLC-MS/MS Human Plasma 0.5 - 500 ng/mL 0.5 ng/mL HPLC with Luna phenyl-hexyl column; MS/MS detection [2]

Detailed Experimental Protocols

Here are the detailed methodologies for the two main types of sensitive assays reported in the literature.

Quick and Sensitive UPLC-MS/MS Method in HLMs

This method was developed specifically for metabolic stability studies and is validated as per US-FDA standards [1].

  • Sample Preparation (Liquid-Liquid Extraction): The specific extraction solvent is not detailed in the provided abstract, but this step is used to purify and concentrate the sample [2].
  • Chromatography:
    • Column: Reversed-phase stationary phase (e.g., Eclipse Plus C18 column).
    • Mobile Phase: Isocratic elution system.
    • The method effectively separates this compound from its internal standard (Encorafenib, ECB).
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Monitoring: Multiple Reaction Monitoring (MRM) mode.
    • Ion Transition: m/z 561.3 → 257.1 for this compound.
  • Method Validation:
    • Linearity: The calibration curve was linear across 1–3000 ng/mL.
    • Accuracy (Intra- & Inter-day): Ranged from -5.22% to 9.67%.
    • Precision (Intra- & Inter-day): Ranged from -5.22% to 10.67%.

The workflow for this method, from sample to result, can be visualized as follows:

A Sample (in HLMs) B Liquid-Liquid Extraction A->B C UPLC Separation (C18 Column, Isocratic Mobile Phase) B->C D MS/MS Detection (ESI+ MRM: m/z 561.3→257.1) C->D E Data Analysis & Quantification D->E

Rapid and Sensitive HPLC-MS/MS Method in Human Plasma

This method is applied to pharmacokinetic studies in patients and also demonstrates high sensitivity [2].

  • Sample Preparation: Liquid extraction of human plasma samples.
  • Chromatography:
    • Column: Phenomenex Luna phenyl-hexyl column (50 × 2.0 mm, 5 μm).
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Monitoring: Multiple Reaction Monitoring (MRM) mode.
    • Ion Transitions:
      • This compound: m/z 561.3 → 257.1
      • Internal Standard (X-396-d4): m/z 565.2 → 261.2
  • Method Validation:
    • Linearity: Excellent in the 0.5–500 ng/mL range.
    • Precision (Intra- & Inter-day): Relative Standard Deviation (RSD) < 15%.
    • Accuracy: Relative Error (RE) within ±15%.
    • Other parameters like recovery, matrix effect, and stability were also found to be satisfactory.

Strategies for Enhancing Sensitivity

Based on the methodologies, here are key strategies to enhance the sensitivity of your this compound assays:

  • Utilize Advanced MS/MS Technology: Employing UPLC systems coupled with tandem mass spectrometry (MS/MS) in MRM mode is the cornerstone of achieving high sensitivity and selectivity [1] [2].
  • Optimize Sample Preparation: Using a efficient liquid-liquid extraction technique helps in purifying the sample and pre-concentrating the analyte, which directly improves the signal-to-noise ratio [2].
  • Select Specialized Columns: The use of specific chromatography columns like the Eclipse Plus C18 or Luna phenyl-hexyl can provide better separation efficiency, reducing matrix interference and enhancing the peak shape of the analyte [1] [2].
  • Employ a Stable Isotope-Labeled IS: Using a deuterated internal standard (X-396-d4) corrects for variability in sample preparation and ionization, improving both accuracy and precision [2].

The logical relationship between these strategies and the goal of enhancing sensitivity is shown below:

Goal Enhanced Method Sensitivity A Advanced MS/MS & MRM A->Goal B Optimized Sample Prep & Pre-concentration B->Goal C Efficient Chromatographic Separation C->Goal D Stable Isotope-Labeled Internal Standard D->Goal

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving high sensitivity in this compound bioanalysis? A1: While all components are important, the use of MS/MS detection in MRM mode is the most critical for achieving high sensitivity and selectivity, as it significantly reduces background noise by monitoring specific precursor-to-product ion transitions [1] [2].

Q2: My method suffers from significant matrix effects. How can I mitigate this? A2: The validated HPLC-MS/MS method successfully addressed this by using a stable isotope-labeled internal standard (X-396-d4). Since the IS experiences nearly identical matrix effects as the analyte, it effectively compensates for suppression or enhancement, ensuring accurate quantification [2].

Q3: Are there any structural insights for further improving this compound's metabolic stability? A3: Yes, an in silico study suggested that minor structural modifications to the dichlorophenyl moiety or the piperazine ring could potentially enhance the metabolic stability and safety profile of this compound, which is a consideration for future drug design rather than analytical method development [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Ensartinib Adverse Event Incidence and Severity

The table below summarizes the frequency and severity of common adverse events (AEs) associated with this compound, based on pooled clinical trial data. "All Grades" incidence is provided for a comprehensive overview.

Adverse Event All Grades Incidence (%) Grade 3 or 4 Incidence (%)
Rash [1] [2] 72% 12%
Increased ALT [1] [2] 59% - 73% 5%
Increased AST [1] [2] 58% - 64% 1.8% - 2%
Increased Alkaline Phosphatase [1] [2] 51% - 64% 2.2%
Lymphocytes decreased [1] [2] 57% 7%
Pruritus (Itching) [1] [2] 32% 2.4%
Musculoskeletal Pain [1] [2] 36% 1.4%
Constipation [1] [2] 31% Not Specified
Cough [1] [2] 31% Not Specified
Nausea [1] [2] 28% 1.4%
Edema [1] [2] 27% 2.1%
Fatigue [1] [2] 21% Not Specified
Vomiting [1] [2] 16% Not Specified

Adverse Event Management & Dose Modification Guide

For serious adverse reactions, the following dose modifications are recommended. The standard dosage reduction steps are: First reduction: 200 mg once daily; Second reduction: 150 mg once daily. Permanently discontinue if 150 mg is not tolerated [3] [2].

Adverse Reaction Recommended Management & Dosage Modification
Interstitial Lung Disease (ILD)/Pneumonitis [3] [2] Permanently discontinue this compound for any grade of confirmed ILD/pneumonitis.

| Hepatotoxicity [3] [2] | Withhold until recovery to Grade ≤1 (≤3x ULN). Resume at reduced dose for Grade 3-4 ALT/AST elevation (>5x ULN) with bilirubin ≤2x ULN. Permanently discontinue for Grade 2-4 ALT/AST (>3x ULN) with concurrent bilirubin >2x ULN (in absence of cholestasis/hemolysis). | | Dermatologic Reactions (e.g., Rash, DRESS) [3] [2] | Grade 2-3: Topical/oral steroids; if no improvement, withhold and resume at reduced dose. Grade 4: Permanently discontinue and administer systemic corticosteroids. | | Bradycardia [3] [2] | Symptomatic: Withhold until recovery to asymptomatic bradycardia or HR ≥60 bpm. Resume at same or reduced dose after reviewing concomitant medications. Life-threatening: Permanently discontinue if no contributing medication is identified. | | Hyperglycemia [3] [2] | Grade 3 (>250 mg/dL) despite therapy or Grade 4: Withhold until controlled, then resume at reduced dose. Permanently discontinue if unable to achieve control with medical management. | | Increased Creatine Phosphokinase (CPK) [3] [2] | CPK >5x ULN: Withhold until recovery to ≤2.5x ULN, then resume at same dose. CPK >10x ULN or recurrence: Withhold until recovery, then resume at a reduced dose. |

Preclinical & Clinical Experimental Insights

For researchers designing studies around this compound's safety profile, the following experimental data and methodologies are critical.

  • Mechanism of Action & Multi-Kinase Inhibition: this compound is a small-molecule tyrosine kinase inhibitor (TKI) primarily targeting anaplastic lymphoma kinase (ALK). Preclinical studies confirm it is a multi-target inhibitor of ALK, MET, ROS1, and AXL. The IC₅₀ value for MET inhibition is 1.8 nmol/L, which is more potent than crizotinib (IC₅₀ of 4 nmol/L). This multi-target profile is relevant for investigating both efficacy in overcoming resistance (e.g., MET amplification) and off-target toxicities [4] [5].

  • Key Clinical Trial Designs & Efficacy Endpoints: The approval and understanding of this compound's safety profile are grounded in specific clinical trials.

    • eXalt3 Phase III Trial: This was an open-label, multicenter, randomized study comparing this compound (225 mg QD) to Crizotinib (250 mg BID) in 290 patients with ALK-positive advanced or metastatic NSCLC who were naive to ALK inhibitor treatment. The primary endpoint was Progression-Free Survival (PFS), which was significantly longer with this compound (25.8 months vs. 12.7 months; HR, 0.56). Safety and AE profiles were key secondary outcomes [6] [7].
    • Phase I/II Dose-Finding Study (Horn et al.): This first-in-human, multicenter, open-label trial included dose-escalation and dose-expansion phases. It established the Recommended Phase II Dose (RP2D) of 225 mg once daily and characterized the initial safety and tolerability profile. The study enrolled patients with ALK-positive NSCLC, including both TKI-naïve and pre-treated populations, and assessed objective response rate (ORR) and PFS as efficacy measures alongside AE monitoring [4] [7].
  • Hepatotoxicity Laboratory Monitoring Protocol: As hepatotoxicity is a frequent concern, the product label mandates a specific monitoring schedule [8] [3] [2].

    • Baseline: Obtain liver function tests (ALT, AST, and total bilirubin) prior to initiation.
    • During Treatment: Monitor LFTs every 2 weeks during the first cycle of treatment (approximately the first month), then once monthly thereafter, and as clinically indicated.
    • Action on Elevation: The median time to onset of elevated ALT/AST was 5.3 weeks. For actionable elevations, follow the dose modification guidelines in the table above.

This compound Mechanism of Action and Toxicity Pathways

The diagram below illustrates the primary molecular targets of this compound and the potential downstream pathways linked to key adverse events. This multi-kinase inhibition profile is central to both its efficacy and its toxicity.

G cluster_targets This compound Kinase Targets cluster_adrs Associated Adverse Events (AEs) This compound This compound ALK ALK This compound->ALK MET MET This compound->MET ROS1 ROS1 This compound->ROS1 EphA2 EphA2 This compound->EphA2 Rash Rash ALK->Rash Bradycardia Bradycardia ALK->Bradycardia Hyperglycemia Hyperglycemia ALK->Hyperglycemia Hepatotoxicity Hepatotoxicity MET->Hepatotoxicity Edema Edema MET->Edema ROS1->Hepatotoxicity EphA2->Rash CPKElevation Increased CPK CPKElevation->CPKElevation Off-target Muscle Toxicity

References

Ensartinib: Clinical Trial vs. Real-World Evidence at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below contrasts the key aspects of the Phase 3 eXalt3 clinical trial and a large retrospective real-world study.

Aspect Clinical Trial (eXalt3) Real-World Evidence (Retrospective Study)
Study Objective Establish efficacy vs. crizotinib in a controlled setting [1]. Confirm effectiveness & safety in routine, diverse clinical practice [2].
Setting & Design Global, multi-center, Randomized Controlled Trial (RCT) [1]. Retrospective analysis of patient records from China [2].
Patient Population 290 patients with ALK-positive NSCLC, treatment-naive to ALK inhibitors [1]. 682 patients with ALK-positive NSCLC, more heterogeneous; included 1st, 2nd, and later-line treatments [2].
Primary Endpoint Progression-Free Survival (PFS) assessed by a blinded independent review committee [1]. Progression-Free Survival (PFS) and safety, assessed by physicians [2].

| Key Efficacy Results | • Median PFS: 25.8 months • Intracranial Response Rate: 64% [1] | • Median PFS: Not estimable at data cutoff • Objective Response Rate (ORR): 54.0% [2] | | Key Safety Results | Most common TRAE: rash (~2/3 of patients; 11.2% were Grade 3). No treatment-related deaths [1]. | Most common TRAE: rash (21.1%). No treatment-related adverse events led to death [2]. | | Key Conclusions | Superior efficacy to crizotinib; a new first-line option for ALK-positive NSCLC [1]. | Active and well-tolerated in real-world clinical settings, confirming trial results [2]. |

Detailed Experimental Protocols

To understand how this evidence is generated, here are the methodologies for the two main types of studies cited.

1. Phase 3 Randomized Controlled Trial (RCT) Protocol The eXalt3 trial followed a rigorous protocol to establish causal efficacy [1] [3]:

  • Patient Recruitment: Enrolled patients with advanced, recurrent, or metastatic ALK-positive NSCLC who had not received prior ALK inhibitor treatment.
  • Randomization: Patients were randomly assigned (1:1) to receive either ensartinib (225 mg, once daily) or crizotinib (250 mg, twice daily).
  • Blinding & Assessment: A blinded independent review committee (BIRC), unaware of treatment assignments, assessed disease progression (PFS) according to standardized response criteria (RECIST v1.1). This minimizes bias in endpoint evaluation.
  • Follow-up: Patients were treated until disease progression or unacceptable toxicity, with regular imaging and safety assessments.

2. Real-World Evidence (RWE) Study Protocol The large retrospective study analyzed data from routine practice [2]:

  • Data Source: Clinical data were collected retrospectively from the hospital electronic databases of patients treated with this compound in China.
  • Inclusion Criteria: Patients with unresectable stage IIIB–IV ALK-positive NSCLC who were scheduled for this compound treatment within a specific one-year period.
  • Treatment & Assessment: Patients received this compound (225 mg orally, once daily) in a real-world setting. Physician-based tumor response was evaluated using CT imaging and RECIST v1.1 criteria, but without a central blinded review.
  • Safety Monitoring: Treatment-related adverse events (TRAEs) were coded and graded from medical records using standard medical dictionaries (MedDRA) and toxicity criteria (CTCAE).

Conceptual Relationship Between RCT and RWE

The following diagram illustrates how Clinical Trials and Real-World Evidence function as complementary sources of information in drug development.

Start Drug Development Evidence RCT Randomized Controlled Trial (RCT) Start->RCT RWE Real-World Evidence (RWE) Start->RWE RCT_Purpose Establishes Causal Efficacy under Controlled Conditions RCT->RCT_Purpose RWE_Purpose Confirms Effectiveness & Safety in Diverse, Real-World Practice RWE->RWE_Purpose RCT_Char • Highly Selective Population • Tightly Controlled Setting • Fixed Treatment Protocol • Blinded Assessment RCT_Purpose->RCT_Char RWE_Char • Heterogeneous Population • Real-World Clinical Setting • Variable Treatment Patterns • Physician-Assessed Outcomes RWE_Purpose->RWE_Char Outcome1 Gold Standard for Regulatory Approval RCT_Char->Outcome1 Outcome2 Supports Clinical Decision-Making & Guides Post-Market Use RWE_Char->Outcome2

Key Takeaways for Researchers

  • Evidence Hierarchy: The RCT (eXalt3) provides the high-quality, controlled data required for regulatory approval, demonstrating that this compound is superior to crizotinib. The RWE then confirms that this efficacy and safety translate to a broader, less-selected patient population seen in everyday clinics [2] [4].
  • Data Maturity: Note that the real-world study had a median follow-up of only 4.8 months at the time of analysis, which is why the median PFS was "not estimable" [2]. Longer follow-up in ongoing RWE studies will provide more mature survival data.
  • Safety Consistency: Both data sources consistently report rash as the most frequent treatment-related adverse event, confirming a recognizable and manageable safety profile for clinicians [2] [1].

References

Ensartinib phase 3 eXalt3 study results

Author: Smolecule Technical Support Team. Date: February 2026

eXalt3 Trial Efficacy & Safety Profile

Outcome Measure Ensartinib Crizotinib Hazard Ratio (HR) / Comparative Statistic
Median PFS (Overall) 25.8 months [1] 12.7 months [1] HR 0.51 [1]
Median PFS (mITT*) Not Reached [1] 12.7 months [1] HR 0.45 [1]
Intracranial Response Rate 64% [1] 21% [1] -

| 12-Month CNS Progression (in pts without baseline brain mets) | 4.2% [1] | 23.9% [1] | Cause-specific HR 0.32 [1] | | Most Common Grade 3-5 Treatment-Related AEs | Rash (11%) [2] | Elevated ALT (7.5%) [2] | - | | Patients with Grade 3-5 AEs | 44.8% [2] | 35.6% [2] | - |

*mITT: modified intention-to-treat (patients with ALK positivity confirmed by central testing) [1].

Multi-Targeted Mechanism of Action

This compound is a potent second-generation ALK inhibitor [3]. Its targets and mechanism can be visualized as follows:

g This compound This compound ALK ALK This compound->ALK Inhibits MET MET This compound->MET Inhibits ROS1 ROS1 This compound->ROS1 Inhibits AXL AXL This compound->AXL Inhibits Downstream Signals\n(PI3K-AKT, JAK/STAT, RAS) Downstream Signals (PI3K-AKT, JAK/STAT, RAS) ALK->Downstream Signals\n(PI3K-AKT, JAK/STAT, RAS) Activates Downstream Signals\n(PI3K-AKT, MAPK, STAT3) Downstream Signals (PI3K-AKT, MAPK, STAT3) MET->Downstream Signals\n(PI3K-AKT, MAPK, STAT3) Activates Tumor Survival\n& Progression Tumor Survival & Progression Downstream Signals\n(PI3K-AKT, JAK/STAT, RAS)->Tumor Survival\n& Progression Downstream Signals\n(PI3K-AKT, MAPK, STAT3)->Tumor Survival\n& Progression

This multi-targeted profile is the basis for its efficacy and may provide a therapeutic option in cases of ALK-independent resistance, such as those driven by MET amplification [4].

Positioning Among ALK Inhibitors

A 2023 network meta-analysis compared multiple ALK inhibitors for untreated advanced ALK-positive NSCLC, ranking them by progression-free survival (PFS) [3]:

  • Lorlatinib (3rd gen) → Brigatinib (2nd gen) → Alectinib (2nd gen) → This compound (2nd gen) → Ceritinib (2nd gen) → Crizotinib (1st gen) → Chemotherapy [3]

The analysis highlighted that in patients with CNS metastases, third-generation inhibitors were significantly more effective than second-generation inhibitors at prolonging PFS [3]. While lorlatinib was superior to brigatinib in the overall population, no significant PFS difference was found between them in the subgroup with CNS metastases [3].

Key Experimental Protocol: eXalt3 Trial

The data supporting this compound's first-line use comes from the global, phase 3, randomized, open-label eXalt3 trial [5] [1].

  • Study Population: 290 patients with ALK-positive advanced, recurrent, or metastatic NSCLC who had not received prior ALK inhibitor treatment [1].
  • Intervention: Oral This compound (225 mg once daily) [1].
  • Comparator: Oral crizotinib (250 mg twice daily) [1].
  • Primary Endpoint: Progression-free survival (PFS) as assessed by a Blinded Independent Review Committee (BIRC) [1].
  • Key Secondary Endpoints: Overall survival (OS), systemic and intracranial response rates, and time to CNS progression [1].
  • Design Note: Treatment continued until disease progression or unacceptable toxicity, with no crossover permitted between the two arms [1].

Key Insights for Professionals

  • Overcoming MET Amplification: this compound's strong inhibition of MET may offer a strategy to overcome one mechanism of ALK-independent resistance. A case report documented a patient with acquired MET amplification after multiple ALK-TKI lines achieving 23 months of PFS with this compound [4].
  • Distinct Safety Profile: The most common treatment-related adverse event for this compound is rash, which is manageable with dose modification [1] [2]. This differs from the gastrointestinal and liver toxicities common with other ALK TKIs [2].

References

Ensartinib second-generation ALK inhibitor comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below summarizes key efficacy and safety data from clinical trials for ALK inhibitors used in the first-line treatment of ALK-positive NSCLC.

ALK Inhibitor Generation Trial Name mPFS (months) HR vs Crizotinib Intracranial ORR Common Adverse Events (Grade 1-2)
Ensartinib Second eXalt3 [1] [2] 25.8 [1] 0.51 [1] ~64-70% [1] Rash, nausea, pruritus, vomiting, elevated transaminases [1]
Alectinib Second ALEX [3] [2] 34.8 [3] 0.43 [2] ~64% [4] Constipation, fatigue, myalgia [3]
Brigatinib Second ALTA-1L [2] 24.0 [2] 0.48 [2] ~64-67% [4] [3] Nausea, diarrhea, hypertension [3]
Lorlatinib Third CROWN [3] [2] Not Reached (60% at 3 yrs) [3] 0.28 [2] ~82% [3] Hyperlipidemia, edema, weight gain, neurocognitive effects [3]
Crizotinib First PROFILE 1014 [3] [2] 10.9 [3] [2] (Reference) ~21-33% [3] Vision disorders, GI effects, elevated transaminases [3]

Key Comparative Insights:

  • Systemic Efficacy: In indirect comparisons, lorlatinib shows the most favorable hazard ratio (HR) for progression-free survival (PFS), though the difference to alectinib and this compound was not statistically significant [2]. All second and third-generation inhibitors are superior to crizotinib [2].
  • Intracranial Efficacy: All newer TKIs have robust CNS activity. Lorlatinib demonstrates the highest intracranial objective response rate (ORR) in the first-line setting [3]. One real-world study suggested alectinib may have more favorable intracranial PFS compared to brigatinib post-crizotinib [4].
  • Safety: Safety profiles differ and can influence drug choice. This compound is associated with a higher incidence of rash, while lorlatinib has a unique profile including metabolic disturbances [1] [3].

Mechanisms and Resistance Profiles

Understanding the molecular basis for efficacy and resistance is crucial for drug development and sequencing.

Sensitive and Resistant Mutations The table below lists common ALK resistance mutations and the reported sensitivity of various inhibitors to them, based on cellular and clinical data [5] [6].

ALK Mutation Crizotinib Alectinib Brigatinib This compound Lorlatinib
L1196M R S S S S
G1269A R S S S S
C1156Y R S S S S
I1171N/T/S R R / S* S S S
F1174L/V R R / S* S S S
G1202R R R R R S
L1198F S - - R R

Sensitivity can be mutation-specific (e.g., I1171S may remain sensitive to alectinib) [6]. "S" denotes sensitive, "R" denotes resistant.

Key Resistance Pathways: Resistance can be ALK-dependent (secondary mutations in the kinase domain, like G1202R) or ALK-independent (activation of bypass signaling pathways such as EGFR, MET, or KRAS) [5] [6]. The diagram below illustrates the mechanisms of resistance to ALK-targeted therapy.

resistance_mechanisms Mechanisms of Resistance to ALK Inhibitors cluster_primary Resistance Mechanisms ALK-Dependent ALK-Dependent Secondary ALK Mutations\n(e.g., G1202R, L1196M) Secondary ALK Mutations (e.g., G1202R, L1196M) ALK-Dependent->Secondary ALK Mutations\n(e.g., G1202R, L1196M) ALK Gene Amplification ALK Gene Amplification ALK-Dependent->ALK Gene Amplification ALK-Independent ALK-Independent Bypass Pathway Activation\n(e.g., EGFR, MET, KRAS) Bypass Pathway Activation (e.g., EGFR, MET, KRAS) ALK-Independent->Bypass Pathway Activation\n(e.g., EGFR, MET, KRAS) Histologic Transformation\n(e.g., to SCLC) Histologic Transformation (e.g., to SCLC) ALK-Independent->Histologic Transformation\n(e.g., to SCLC) Tumor Microenvironment\n& Immune Escape Tumor Microenvironment & Immune Escape ALK-Independent->Tumor Microenvironment\n& Immune Escape ALK Inhibitor ALK Inhibitor ALK Inhibitor->ALK-Dependent ALK Inhibitor->ALK-Independent

Key Experimental Protocols for this compound R&D

For researchers, the methodologies used to study this compound's properties are as important as the resulting data.

1. UPLC-MS/MS Method for Metabolic Stability [7] This protocol is used to measure this compound concentration and determine its metabolic stability in vitro.

  • Objective: To develop a quick, sensitive method for quantifying this compound in Human Liver Microsomes (HLMs) and to investigate its metabolic stability and structural alerts for toxicity.
  • Equipment & Reagents: UPLC-MS/MS system; Eclipse Plus C18 column; HLMs; this compound and encorafenib (internal standard) reference standards; NADPH regenerating system; mobile phase (isocratic).
  • Methodology:
    • Sample Preparation: Incubate this compound with HLMs and NADPH at 37°C.
    • Calibration: Establish a linear calibration curve (1–3000 ng/mL).
    • Analysis: Use the validated UPLC-MS/MS method to quantify this compound depletion over time.
    • Data Analysis: Calculate in vitro half-life (t1/2) and intrinsic clearance (Clint).
  • Key Findings: The method was validated per US-FDA standards. This compound's in vitro t1/2 was 19.29 min with a Clint of 42.03 mL min-1 kg-1. In silico analysis suggested that modifying the dichlorophenyl or piperazine rings could improve metabolic stability [7].

2. PBPK Modeling for Drug-Drug Interactions (DDI) [8] This protocol predicts the DDI risk of this compound as a time-dependent CYP3A inhibitor.

  • Objective: To develop and verify a Physiologically Based Pharmacokinetic (PBPK) model for this compound and use it to predict its interaction with typical CYP450 substrates.
  • Data Inputs: In vitro data (IC50 shift assays for CYP enzymes), clinical pharmacokinetic data from single- and multiple-dose studies.
  • Methodology:
    • Model Development: Input in vitro and physicochemical data into a PBPK platform (e.g., Simcyp).
    • Model Verification: Verify the model by simulating clinical PK studies and comparing predicted vs. observed plasma concentration-time profiles.
    • DDI Prediction: Use the verified model to simulate co-administration of this compound with CYP3A substrates (e.g., midazolam, simvastatin).
  • Key Findings: The PBPK model was successfully developed and verified. Simulations indicated this compound is a strong time-dependent CYP3A inhibitor. The greatest DDI was predicted with simvastatin (AUC increase 29.3-fold), suggesting a high risk for clinically relevant interactions [8].

Research and Development Contexts

  • Novel Therapeutic Settings: this compound is being explored beyond the metastatic setting. A Phase III trial (ELEVATE) presented at ESMO 2025 showed promising 24-month disease-free survival (86.4%) as an adjuvant therapy for resected stage Ib-IIIb NSCLC [9]. A case report also documented its successful use as a neoadjuvant therapy, enabling surgery in a stage IIIA patient [10].
  • The Competitive Landscape: The ALK inhibitor market is competitive and evolving. Alectinib, with its established profile and Roche's commercial strength, is a dominant first-line agent. Lorlatinib shows superior efficacy, particularly in the CNS, but its toxicity profile may limit first-line use. Next-generation inhibitors like neladalkib are in development [9] [3].

References

Ensartinib progression-free survival versus other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Progression-Free Survival (PFS) of ALK Inhibitors

ALK Inhibitor (Trial Name) Comparison Median PFS (Months) Hazard Ratio (HR) for PFS Key Patient Population
Ensartinib (eXalt3) [1] [2] [3] vs. Crizotinib 25.8 vs. 12.7 HR 0.51 (95% CI 0.35-0.72) ALK+ NSCLC, ALK TKI-naive
Alectinib (ALEX) [4] vs. Crizotinib 34.8 vs. 10.9 (BICR) HR 0.43 (95% CI 0.32-0.58) ALK+ NSCLC, treatment-naive
Brigatinib (ALTA-1L) [5] vs. Crizotinib 24.0 vs. 11.0 (BICR) HR 0.48 (95% CI 0.35-0.66) ALK+ NSCLC, ALK TKI-naive
Lorlatinib (CROWN) [6] vs. Crizotinib Not Reached vs. 9.1 (BICR) HR 0.19 (95% CI 0.13-0.27) ALK+ NSCLC, treatment-naive
Crizotinib (PROFILE 1014) [5] vs. Chemotherapy 10.9 vs. 7.0 - ALK+ NSCLC, previously untreated

Detailed Experimental Data and Protocols

To critically evaluate these results, it is essential to understand the design and patient populations of the trials from which this data originates.

This compound vs. Crizotinib (eXalt3 Trial)
  • Trial Design: Global, open-label, multicenter, randomized (1:1), Phase 3 study (NCT02767804) [1] [3].
  • Patient Population: 290 patients with advanced, recurrent, or metastatic ALK-positive NSCLC who had not received prior ALK inhibitor treatment. Patients could have received up to one prior chemotherapy regimen [1].
  • Interventions:
    • Experimental Arm: this compound 225 mg, orally, once daily.
    • Control Arm: Crizotinib 250 mg, orally, twice daily.
  • Primary Endpoint: PFS assessed by a Blinded Independent Review Committee (BIRC) using RECIST v1.1 [1].
  • Key Secondary Endpoints: Overall survival (OS), intracranial response rate, time to CNS progression [1] [3].
Alectinib vs. Crizotinib (ALEX Trial)
  • Trial Design: Randomized, open-label, Phase 3 trial (NCT02075840) [4].
  • Patient Population: 303 patients with previously untreated, advanced ALK-positive NSCLC [4].
  • Interventions:
    • Experimental Arm: Alectinib 600 mg, orally, twice daily.
    • Control Arm: Crizotinib 250 mg, orally, twice daily.
  • Primary Endpoint: PFS assessed by investigator using RECIST v1.1. The BIRC-assessed median PFS was even longer at 34.8 months [4].

Indirect Comparisons and Network Meta-Analyses

Since head-to-head trials between this compound and other second-generation TKIs like alectinib are not available, network meta-analyses (NMAs) provide indirect evidence.

  • A 2023 Systematic Review and NMA that included 12 trials suggested that This compound might have a PFS advantage over alectinib (HR 0.62; 95% CI 0.40–0.96). The analysis ranked this compound highest for PFS among the treatments compared [7].
  • An Earlier 2021 Bayesian NMA of 9 trials concluded that alectinib and lorlatinib were associated with the best therapeutic efficacy, but also found that this compound was among the treatments yielding the most favorable PFS [5].
  • Important Consideration: These findings are indirect comparisons. The authors of a letter commenting on the 2023 NMA emphasized that such analyses have limitations and "cannot replace head-to-head clinical trials" [8].

The following diagram illustrates the mechanism of action of ALK inhibitors like this compound in targeting the ALK fusion protein in NSCLC.

G EML4_ALK EML4-ALK Fusion Gene mRNA Transcription: mRNA EML4_ALK->mRNA FusionProtein Translation: EML4-ALK Fusion Protein mRNA->FusionProtein Dimerization Dimerization & Autophosphorylation FusionProtein->Dimerization Signaling Downstream Signaling (MAPK, PI3K/AKT, JAK/STAT) Dimerization->Signaling Outcomes Cancer Outcomes: • Cell Proliferation • Survival • Metastasis Signaling->Outcomes ALKi ALK Tyrosine Kinase Inhibitor (e.g., this compound) ALKi->Dimerization  Inhibits

Interpretation and Context for Professionals

  • Established Superiority over Crizotinib: The data firmly establishes that next-generation ALK TKIs, including this compound, alectinib, brigatinib, and lorlatinib, offer significantly improved PFS over the first-generation crizotinib, alongside better CNS efficacy [1] [4] [6].
  • The Role of Indirect Evidence: While NMAs are valuable for generating hypotheses, their results should be interpreted with caution. The apparent PFS advantage of this compound over alectinib in one analysis requires validation in direct, randomized studies [7] [8].
  • Consider the Entire Clinical Profile: When selecting a TKI, PFS is one critical factor among others, including overall survival (OS), intracranial efficacy, safety profile, and quality of life. For instance, while the eXalt3 trial showed a dramatic PFS benefit for this compound, its OS data were not yet statistically significant at the time of analysis [2] [3].

References

Clinical Efficacy Data for ALK-Positive NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key efficacy and safety findings for Ensartinib in Chinese patient populations across different treatment settings.

Table 1: Efficacy of this compound in Advanced ALK-Positive NSCLC

Patient Population Study Type & Details Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Intracranial Efficacy
ALK TKI-naïve Phase 1 Trial (Subgroup, n=?) [1] 81.3% 25.73 months Intracranial ORR: 66.7%; mPFS: 22.90 months for patients with measurable brain metastases
Previously TKI-treated Phase 1 Trial (Subgroup, n=11) [1] 25.0% 4.14 months Information redacted
Real-World Setting Retrospective Study (n=682) [2] 54.0% Not estimable Information redacted
Adjuvant Setting (Stage IB-IIIB) Phase 3 ELEVATE Trial (n=137) [3] Disease-Free Survival (DFS): 86.4% at 24 months (vs. 53.5% with placebo) Not Reached (HR for DFS: 0.20) Information redacted

Table 2: Common Treatment-Related Adverse Events (TRAEs)

Adverse Event Phase 1 Trial (n=48) [1] Real-World Study (n=682) [2]
Rash 87.5% (Grade 3: 14.6%) 21.1%
Transaminase Elevation (ALT/AST) 60.4% (Grade 3 ALT: 12.5%) Information redacted
Pruritus 45.8% Information redacted
Creatinine Elevation 35.4% Information redacted

Key Experimental Protocols

To evaluate this compound's efficacy and safety, clinical trials followed structured protocols. The diagram below illustrates the general workflow of a phase 1 dose-escalation and expansion trial, which is fundamental for determining the recommended dosage and initial safety profile [1].

G Start Patient Enrollment (Advanced ALK+ NSCLC) A1 Dose Escalation Phase (3+3 Design) Start->A1 A2 Dose Levels Tested: 150 mg, 200 mg, 225 mg, 250 mg A1->A2 A3 Primary Objectives: - Safety & Tolerability - Dose-Limiting Toxicity (DLT) - Maximum Tolerated Dose (MTD) - Recommended Phase II Dose (RP2D) A2->A3 B1 Dose Expansion Phase A3->B1 MTD/RP2D Determined B2 Treatment at RP2D (225 mg once daily) B1->B2 B3 Secondary Objectives: - Pharmacokinetics (PK) - Anti-tumor Activity (ORR, PFS) - Pharmacodynamic Biomarkers B2->B3

Key methodological details include:

  • Patient Eligibility: Patients were adults with pathologically confirmed advanced ALK-positive NSCLC, an ECOG performance status of 0-1, and adequate organ function [1].
  • Dosage and Administration: this compound was administered orally once daily in continuous 28-day cycles [1].
  • Primary Endpoints: The phase 1 trial focused on safety, identifying Dose-Limiting Toxicities (DLTs), and determining the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) [1].
  • Secondary Endpoints & Assessments: These included pharmacokinetics (PK), Objective Response Rate (ORR), and Progression-Free Survival (PFS). Tumor response was typically assessed via CT or MRI using RECIST 1.1 criteria, with safety evaluated by NCI CTCAE standards [2] [1].

Cost-Effectiveness Comparison in China

Economic analysis is crucial for treatment accessibility. The following table compares first-line ALK-TKIs from the Chinese healthcare system perspective.

Table 3: Cost-Effectiveness Analysis of First-Line ALK-TKIs in China [4] [5]

Treatment Incremental QALY vs. This compound Incremental Cost vs. This compound ICER vs. This compound Cost-Effective?
This compound (Reference) (Reference) (Reference) -
Crizotinib -1.13 +$10,677 Dominated by this compound No
Ceritinib -0.58 -$6,426 Dominated by this compound No
Brigatinib -0.09 +$2,672 $29,689/QALY Yes
Alectinib +0.39 +$33,501 $85,900/QALY No
Lorlatinib +0.35 +$24,358 $69,594/QALY No

Notes: QALY = Quality-Adjusted Life-Year; ICER = Incremental Cost-Effectiveness Ratio. A treatment is "dominated" by this compound if it is less effective and more costly. The analysis uses a common willingness-to-pay threshold of $38,223/QALY.

Emerging Activity in METex14 Skipping Mutations

Recent research explores this compound's potential beyond ALK. The phase 2 EMBRACE trial investigated its use in patients with advanced NSCLC harboring MET exon 14 skipping (METex14) mutations after prior therapy failure [6].

  • Efficacy: In 30 evaluable patients, the ORR was 53.3% and the disease control rate (DCR) was 86.7%. The median PFS was 6.0 months [6].
  • Safety: The safety profile was manageable, with rash (46.7%) being the most common TRAE. No treatment-related deaths occurred [6].
  • Biomarker Analysis: An exploratory circulating tumor DNA (ctDNA) analysis suggested that clearance of ctDNA after four weeks of treatment was associated with more favorable outcomes [6].

Conclusion

  • In TKI-naïve patients, this compound demonstrates high systemic and intracranial efficacy.
  • In the real world, it maintains good performance with a manageable safety profile, rash being the most notable adverse event.
  • As an adjuvant therapy, it significantly reduces the risk of recurrence.
  • From a health economic perspective, this compound is a cost-effective option compared to several other ALK-TKIs available in China.
  • Emerging evidence also shows its promising anti-tumor activity in a different molecular subset—METex14 skipping mutation-positive NSCLC.

References

Ensartinib safety profile versus other ALK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Toxicity Profile Comparison

The table below summarizes the key safety characteristics of ensartinib alongside other common ALK inhibitors, based on network meta-analyses and clinical trial reports [1] [2] [3].

ALK-TKI Most Frequent AEs (All Grades) Grade ≥3 AEs Rate Distinctive/Treatment-Limiting Toxicities
This compound Rash (67.8%), elevated ALT (48.3%), pruritus (26.6%), nausea (22.4%) [2]. 75.6% [3] Skin disorders (rash, pruritus) are a hallmark [2] [3].
Alectinib Increased blood bilirubin, increased creatine kinase, constipation, elevated ALT [2]. 16.2% [3] Well-tolerated; lower rate of severe AEs [1] [3].
Brigatinib Diarrhea, increased CPK, nausea, hypertension, cough [2]. 63.7% [3] Early onset pulmonary toxicity (requires 7-day lead-in at lower dose), hypertension [2].
Ceritinib Diarrhea (85%), nausea, vomiting, elevated ALT/AST [2]. 78.3% [3] High rates of gastrointestinal toxicity and hepatotoxicity [2] [3].
Crizotinib Vision disorder, diarrhea, nausea, vomiting, edema [2]. 46.4% [3] Visual disturbances, gastrointestinal issues, edema [2].
Lorlatinib Hypercholesterolemia (70%), hypertriglyceridemia (64%), edema (55%), weight gain [2]. 91.6% [3] Metabolic AEs (hyperlipidemia, weight gain); CNS effects (cognitive, mood) [2] [3].

Efficacy Profile and Clinical Data

This compound shows strong efficacy, particularly as a first-line treatment and in preventing central nervous system (CNS) progression.

Clinical Setting Comparison Key Efficacy Outcomes

| First-Line (Advanced NSCLC) | this compound vs. Crizotinib | PFS: 25.8 months vs. 12.7 months (HR 0.51) [4]. Intracranial ORR: 63.6% vs. 21.1% (in pts with baseline brain mets) [4]. | | Adjuvant (Early-Stage, post-resection) | this compound vs. Placebo (after chemo) | DFS HR: 0.20 (95% CI 0.11–0.38), meaning an 80% reduction in recurrence risk [5]. | | Network Meta-Analysis Ranking | Among 8 ALKis for PFS | This compound was ranked highest for PFS (SUCRA 99.0%), followed by alectinib [1]. |

Key Experimental Protocols from Cited Studies

The safety and efficacy data in the tables above are derived from rigorous clinical trial designs.

  • Study Cited (from [4]): eXalt3 Phase III Randomized Clinical Trial

    • Objective: Compare efficacy and safety of this compound versus crizotinib in patients with advanced ALK-positive NSCLC who had not received prior ALK inhibitor treatment.
    • Interventions: Patients were randomized 1:1 to receive either this compound (225 mg, orally, once daily) or crizotinib (250 mg, orally, twice daily).
    • Primary Endpoint: Progression-free survival (PFS) as assessed by a Blinded Independent Review Committee (BIRC).
    • Key Safety Assessments: Treatment-related adverse events (TRAEs) were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). The analysis included rates of any-grade AEs, grade 3 or higher AEs, serious AEs, and AEs leading to dose reduction or discontinuation.
  • Study Cited (from [1]): Network Meta-Analysis (NMA)

    • Objective: Assess the comparative efficacy and safety of all available ALK inhibitors for advanced ALK-positive NSCLC.
    • Data Sources: Systematic search of PubMed, EMBASE, and the Cochrane Library for randomized controlled trials (RCTs) up to March 2022.
    • Statistical Analysis: A frequentist approach for network meta-analysis was used. Efficacy (PFS) and safety (grade ≥3 TRAEs) were compared across treatments. The Surface Under the Cumulative Ranking Curve (SUCRA) was calculated to rank treatments (higher SUCRA percentage indicates better performance).
    • Safety Endpoint: The analysis specifically focused on the risk of grade ≥3 treatment-related adverse events.

ALK Inhibition Pathway and Resistance Mechanisms

The following diagram illustrates the core signaling pathway targeted by ALK inhibitors and common resistance mechanisms that next-generation drugs like this compound are designed to overcome.

G ALK-TKI Mechanism and Resistance clusterResistance Mechanisms of Resistance to ALK-TKIs EML4_ALK EML4-ALK Fusion Gene SignalCascade Constitutive ALK Signaling Cascade EML4_ALK->SignalCascade CellOutcomes Uncontrolled Cell Proliferation & Survival SignalCascade->CellOutcomes OnTarget On-Target: ALK Secondary Mutations (e.g., G1202R) OffTarget Off-Target: Bypass Pathway Activation (e.g., FAK signaling) PK Pharmacokinetic: Inadequate CNS Penetration ALKi ALK Inhibitors (e.g., this compound) ALKi->SignalCascade Blocks

Interpretation and Clinical Context

  • Safety in Context: While the rate of grade ≥3 AEs for this compound appears high (75.6%), it is crucial to note that these events are often manageable with dose modifications and do not necessarily reflect fatal or permanently disabling outcomes [2]. The high rate is influenced by the specific toxicity profile, particularly the distinctive rash.
  • A Distinctive Profile: The hallmark of this compound's safety profile is its high incidence of skin reactions (rash and pruritus). This differs significantly from the metabolic issues of lorlatinib, the GI toxicity of ceritinib, and the visual disturbances of crizotinib [2] [3].
  • Efficacy-Safety Balance: this compound offers a compelling balance of superior progression-free survival and potent intracranial activity with a toxicity profile that is distinct and often manageable. This makes it a valuable option, especially for patients at high risk for brain metastases [1] [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

560.1505723 Da

Monoisotopic Mass

560.1505723 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SMA5ZS5B22

Drug Indication

Treatment of non-small cell lung cancer

Livertox Summary

Ensartinib is a small molecule inhibitor of anaplastic lymphoma kinase (ALK) and is used to treat adults with locally advanced or metastatic non-small cell lung cancer. Ensartinib is associated with transient elevations in serum aminotransferase levels and bilirubin during therapy and rare instances of drug induced liver injury.

Drug Classes

Antineoplastic Agents

Wikipedia

Ensartinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors Christine M. Lovly, Johannes M. Heuckmann, Elisa de Stanchina, Heidi Chen, Roman K. Thomas, Chris Liang, William Pao Cancer Res. Author manuscript; available in PMC 2012 July 15.Published in final edited form as: Cancer Res. 2011 July 15; 71(14): 4920–4931. Published online 2011 May 25. doi: 10.1158/0008-5472.CAN-10-3879 PMCID: PMC3138877
2: ALK and NSCLC: Targeted therapy with ALK inhibitors Bengt Hallberg, Ruth H. Palmer F1000 Med Rep. 2011; 3: 21. Published online 2011 November 1. doi: 10.3410/M3-21 PMCID: PMC3206708
3: A Systemic Review of Resistance Mechanisms and Ongoing Clinical Trials in ALK-Rearranged Non-Small Cell Lung Cancer Khashayar Esfahani, Jason Scott Agulnik, Victor Cohen Front Oncol. 2014; 4: 174. Prepublished online 2014 June 6. Published online 2014 July 21. doi: 10.3389/fonc.2014.00174 PMCID: PMC4104550
4: ALK Inhibitors, a Pharmaceutical Perspective Elena Ardini, Arturo Galvani Front Oncol. 2012; 2: 17. Prepublished online 2011 December 13. Published online 2012 February 22. doi: 10.3389/fonc.2012.00017 PMCID: PMC3356102
5: Review of the current targeted therapies for non-small-cell lung cancer Kim-Son H Nguyen, Joel W Neal, Heather Wakelee World J Clin Oncol. 2014 October 10; 5(4): 576–587. Published online 2014 October 10. doi: 10.5306/wjco.v5.i4.576 PMCID: PMC4129523
6: Development of anaplastic lymphoma kinase (ALK) inhibitors and molecular diagnosis in ALK rearrangement-positive lung cancer Eiji Iwama, Isamu Okamoto, Taishi Harada, Koichi Takayama, Yoichi Nakanishi Onco Targets Ther. 2014; 7: 375–385. Published online 2014 March 5. doi: 10.2147/OTT.S38868 PMCID: PMC3949762
7: Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors Jingrong Li, Nan Wu, Yuanxin Tian, Jiajie Zhang, Shuguang Wu ACS Med Chem Lett. 2013 August 8; 4(8): 806–810. Published online 2013 July 12. doi: 10.1021/ml400203d PMCID: PMC4027565
8: Molecular pathways and therapeutic targets in lung cancer Emma Shtivelman, Thomas Hensing, George R. Simon, Phillip A. Dennis, Gregory A. Otterson, Raphael Bueno, Ravi Salgia Oncotarget. 2014 March; 5(6): 1392–1433. Published online 2014 April 8.  PMCID: PMC4039220
9: Targeting Genomic Alterations in Squamous Cell Lung Cancer Kalyan Mantripragada, Humera Khurshid Front Oncol. 2013; 3: 195. Prepublished online 2013 April 1. Published online 2013 August 5. doi: 10.3389/fonc.2013.00195 PMCID: PMC3733025
10: Molecularly targeted approaches herald a new era of non-small-cell lung cancer treatment Hiroyasu Kaneda, Takeshi Yoshida, Isamu Okamoto Cancer Manag Res. 2013; 5: 91–101. Published online 2013 June 7. doi: 10.2147/CMAR.S32973PMCID: PMC3682814
11: Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen Sen Zhang, Frank Wang, Jeffrey Keats, Xiaotian Zhu, Yaoyu Ning, Scott D Wardwell, Lauren Moran, Qurish K Mohemmad, Rana Anjum, Yihan Wang, Narayana I Narasimhan, David Dalgarno, William C Shakespeare, Juan J Miret, Tim Clackson, Victor M RiveraChem Biol Drug Des. 2011 December; 78(6): 999–1005. doi: 10.1111/j.1747-0285.2011.01239.xPMCID: PMC3265718
12: New Strategies for Treatment of ALK Rearranged Non-Small Cell Lung Cancers Takaaki Sasaki, Pasi A. Jänne Clin Cancer Res. Author manuscript; available in PMC 2012 December 1.Published in final edited form as: Clin Cancer Res. 2011 December 1; 17(23): 7213–7218. Published online 2011 October 18. doi: 10.1158/1078-0432.CCR-11-1404 PMCID: PMC3477548

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